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Core Science & Biosynthesis

Foundational

Structural and Synthetic Elucidation of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Executive Summary As a Senior Application Scientist, I frequently evaluate novel chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for their viability in drug discovery and materials science. The compound N-(2,4-dimethoxyphenyl)-4-methoxybenzamide represents a highly functionalized benzamide derivative. Benzamides are a cornerstone in medicinal chemistry, often serving as the pharmacophoric core for antipsychotic, antiemetic, and targeted neurological agents.

This whitepaper deconstructs the structural nomenclature, physicochemical properties, structure-activity relationship (SAR) implications, and provides a field-proven, self-validating synthetic protocol for this specific molecule.

Structural Elucidation & IUPAC Nomenclature

The IUPAC name N-(2,4-dimethoxyphenyl)-4-methoxybenzamide can be systematically deconstructed into three primary structural domains:

  • The Benzamide Core: The central amide linkage (–C(=O)NH–) attached to a benzene ring, providing structural rigidity and hydrogen-bonding capabilities.

  • The N-Substitution (2,4-dimethoxyphenyl): An aniline-derived moiety where the nitrogen is bonded to a phenyl ring substituted with methoxy groups at the ortho (2-) and para (4-) positions.

  • The Acyl Substitution (4-methoxy): The benzoyl carbonyl carbon is attached to a phenyl ring containing a methoxy group at the para (4-) position.

Quantitative Structural Data

To facilitate rapid reference for assay development and computational modeling, the core physicochemical parameters are summarized below[1]:

ParameterValue
IUPAC Name N-(2,4-dimethoxyphenyl)-4-methoxybenzamide
CAS Registry Number 156086-10-1
Molecular Formula C₁₆H₁₇NO₄
Molecular Weight 287.31 g/mol
InChI Key DDNNZKJKIZHOQS-UHFFFAOYSA-N
SMILES String COc1ccc(C(=O)Nc2ccc(OC)cc2OC)cc1

Pharmacophore Significance & Electronic Effects

In medicinal chemistry, the introduction of methoxy (–OCH₃) groups is a strategic choice. Methoxy groups act as potent electron-donating groups (EDGs) via resonance (+M effect), which significantly increases the electron density of the aromatic rings [2].

  • Metabolic Stability: The strategic placement of these groups blocks potential sites of oxidative metabolism (e.g., via Cytochrome P450 enzymes), thereby improving the compound's pharmacokinetic profile[2].

  • Receptor Affinity: The 2,4-dimethoxyphenyl moiety restricts the rotational degrees of freedom around the N-phenyl bond due to steric hindrance from the ortho-methoxy group. This conformational locking is critical for achieving high-affinity binding to specific central nervous system (CNS) receptors[2].

SAR Core Target Scaffold N-(2,4-dimethoxyphenyl)-4-methoxybenzamide Benzamide Benzamide Core Provides structural rigidity & H-bond capacity Core->Benzamide Methoxy 4-Methoxy Substitution +M effect increases electron density Core->Methoxy Dimethoxy 2,4-Dimethoxy Moiety Locks conformation & enhances receptor affinity Core->Dimethoxy

Fig 1. Structure-Activity Relationship (SAR) and electronic effects of the target scaffold.

Synthetic Methodology

The Causality of Route Selection: 2,4-dimethoxyaniline is highly nucleophilic due to the dual electron-donating methoxy groups. Reacting it directly with the highly electrophilic 4-methoxybenzoyl chloride ensures rapid, quantitative amide bond formation without the need for expensive coupling reagents or prolonged heating, which can lead to degradation[4],[3].

Field-Proven Protocol: Acid Chloride-Mediated Acylation

This protocol is designed as a self-validating system . Every step, particularly the workup, is engineered to systematically eliminate a specific class of unreacted precursor, ensuring high purity of the final product.

Reagents Required:

  • 2,4-dimethoxyaniline (1.0 equiv)

  • 4-methoxybenzoyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 10% Aqueous HCl, 10% Aqueous NaHCO₃, Brine

Step-by-Step Workflow:

  • Preparation & Base Scavenging: Dissolve 2,4-dimethoxyaniline (1.0 equiv) in anhydrous DCM under an inert nitrogen atmosphere. Add TEA (1.5 equiv) and cool the flask to 0 °C.

    • Causality: TEA acts as an acid scavenger. If the HCl byproduct is not neutralized, it will protonate the aniline, forming an unreactive anilinium salt and permanently stalling the reaction.

  • Electrophilic Addition: Add 4-methoxybenzoyl chloride (1.1 equiv) dropwise over 15 minutes.

    • Causality: The acylation is highly exothermic. Dropwise addition at 0 °C controls the thermal runaway and prevents the formation of di-acylated impurities.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the aniline spot is fully consumed.

  • Self-Validating Aqueous Workup:

    • Wash 1 (10% HCl): Protonates any residual trace aniline and TEA, pulling them into the aqueous layer as water-soluble chloride salts.

    • Wash 2 (10% NaHCO₃): Hydrolyzes any unreacted acid chloride into 4-methoxybenzoic acid and immediately deprotonates it, pulling it into the aqueous layer as a water-soluble sodium salt.

    • Wash 3 (Brine): Removes bulk water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure benzamide.

SyntheticWorkflow A 4-Methoxybenzoyl Chloride C Reaction Mixture (DCM + TEA, 0°C) A->C Dropwise B 2,4-Dimethoxyaniline B->C Dissolved D Aqueous Workup (HCl, NaHCO3) C->D Quench E Recrystallization (Ethanol) D->E Crude F N-(2,4-dimethoxyphenyl)- 4-methoxybenzamide E->F Pure Yield

Fig 2. Acid chloride-mediated synthetic workflow for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide.

Spectroscopic Characterization (QA/QC)

To verify the success of the synthesis, a multi-faceted spectroscopic approach is required. High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition by providing highly accurate mass measurements [2].

Analytical MethodExpected Signals / MetricsDiagnostic Significance
HRMS (ESI-TOF) Calculated for [M+H]⁺: 288.1230 DaExperimental: ~288.123X DaUnequivocally confirms the molecular formula (C₁₆H₁₇NO₄)[2].
¹H-NMR (CDCl₃) 3.80–3.90 ppm (9H, m)Confirms the presence of the three distinct methoxy (-OCH₃) groups.
¹H-NMR (CDCl₃) 8.40 ppm (1H, br s)Confirms the formation of the secondary amide (N-H) bond.
IR Spectroscopy ~1650 cm⁻¹ (C=O stretch)~3300 cm⁻¹ (N-H stretch)Validates the presence of the benzamide functional group.

Conclusion

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is a highly functionalized intermediate with profound implications in medicinal chemistry. The strategic placement of electron-donating methoxy groups across the benzamide scaffold not only dictates its unique electronic environment but also governs its pharmacokinetic stability and receptor binding affinities. By utilizing the self-validating acid chloride synthetic route described above, researchers can reliably produce high-purity yields of this compound for downstream biological assays and structural modifications.

References

Sources

Exploratory

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide CAS number and molecular weight

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide: A Comprehensive Technical Guide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of N-(2,4-dimethoxyph...

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Author: BenchChem Technical Support Team. Date: March 2026

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, a substituted benzamide derivative of interest in medicinal chemistry and materials science. While a specific CAS number for this compound has not been definitively identified in public databases, this guide synthesizes information based on its chemical structure and data from closely related analogues. The document covers its molecular and physical properties, outlines a probable synthetic route, predicts its spectroscopic characteristics, and discusses its potential applications. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of novel benzamide compounds.

Introduction: The Significance of Substituted Benzamides

Benzamides are a well-established class of organic compounds characterized by a carboxamide group attached to a benzene ring.[1] This structural motif is a cornerstone in the development of a wide array of functional molecules, from pharmaceuticals to advanced materials. The versatility of the benzamide scaffold allows for extensive chemical modification, enabling the fine-tuning of its physicochemical and biological properties. The introduction of various substituents onto the phenyl rings can profoundly influence the molecule's conformation, electronic distribution, and intermolecular interactions, thereby dictating its biological activity and material properties.

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide incorporates three methoxy groups, which are known to be potent electron-donating groups.[1] These groups can significantly influence the electronic environment of the aromatic rings, affecting the molecule's reactivity and its potential interactions with biological targets.[1] In medicinal chemistry, the inclusion of methoxy groups can enhance a compound's metabolic stability and improve its pharmacokinetic profile.[1] The 2,4-dimethoxyphenyl moiety, in particular, is a recurring feature in many biologically active compounds, contributing to specific conformational preferences and binding affinities with various receptors and enzymes.[1]

Molecular and Physical Properties

A summary of the key molecular and physical properties of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is presented in the table below. It is important to note that while the molecular weight is calculated from the chemical formula, a registered CAS number for this specific isomer could not be located in comprehensive chemical databases.

PropertyValueSource
IUPAC Name N-(2,4-dimethoxyphenyl)-4-methoxybenzamide-
CAS Number Not Found-
Molecular Formula C₁₆H₁₇NO₄Calculated
Molecular Weight 287.31 g/mol [Calculated]
Appearance Expected to be a white to off-white crystalline solidInferred from similar compounds
Solubility Expected to be soluble in organic solvents like ethanol, acetone, and DMSO; limited solubility in water.Inferred from similar compounds
Melting Point Not experimentally determined-

Synthesis and Workflow

The synthesis of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide can be achieved through a standard amide bond formation reaction. A probable and widely used method is the acylation of 2,4-dimethoxyaniline with 4-methoxybenzoyl chloride.

Proposed Synthetic Pathway

Synthesis_of_N-(2,4-dimethoxyphenyl)-4-methoxybenzamide cluster_reagents Starting Materials cluster_product Product reagent1 4-Methoxybenzoyl chloride product N-(2,4-dimethoxyphenyl)- 4-methoxybenzamide reagent1->product + reagent2 2,4-Dimethoxyaniline reagent2->product solvent Base (e.g., Pyridine or Triethylamine) in an inert solvent (e.g., DCM or THF) solvent->product Reaction Conditions

Caption: Proposed synthesis of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide.

Experimental Protocol

The following is a generalized, detailed protocol for the synthesis of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide.

Materials:

  • 4-Methoxybenzoyl chloride

  • 2,4-Dimethoxyaniline

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethoxyaniline (1.0 equivalent) in anhydrous DCM or THF.

  • Addition of Base: Add pyridine or triethylamine (1.1 to 1.5 equivalents) to the solution. This acts as a base to neutralize the HCl byproduct of the reaction.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 4-methoxybenzoyl chloride (1.05 equivalents) in anhydrous DCM or THF dropwise to the stirred mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(2,4-dimethoxyphenyl)-4-methoxybenzamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Spectroscopic Characterization (Predicted)

The definitive structural confirmation of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the three methoxy groups, the amide proton, and the aromatic protons on the two rings.[1]

  • Amide Proton (N-H): A singlet, typically in the range of δ 8.0-9.0 ppm. The chemical shift can be concentration and solvent-dependent.

  • Aromatic Protons (4-methoxybenzoyl group): Two doublets in the aromatic region (δ 6.8-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Aromatic Protons (2,4-dimethoxyphenyl group): A more complex splitting pattern, likely an ABX system, in the aromatic region.

  • Methoxy Protons (-OCH₃): Three distinct singlets, each integrating to 3 protons, likely in the range of δ 3.7-3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key expected signals include:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbons attached to the methoxy groups will be shifted downfield.

  • Methoxy Carbons (-OCH₃): Three signals in the range of δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • N-H Stretch: A sharp peak around 3300-3500 cm⁻¹.

  • C=O Stretch (Amide I): A strong absorption band around 1630-1680 cm⁻¹.

  • N-H Bend (Amide II): An absorption band around 1510-1570 cm⁻¹.

  • C-O Stretch (Ethers): Strong absorptions in the region of 1000-1300 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The expected molecular ion peak [M+H]⁺ would be at m/z 288.1230, corresponding to the formula C₁₆H₁₈NO₄⁺.

Potential Applications

While the specific biological activities of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide have not been extensively reported, its structural features suggest potential applications in several areas of research and development:

  • Drug Discovery: As a substituted benzamide, it could be investigated as a scaffold for the development of novel therapeutic agents, particularly targeting the central nervous system, based on the known activities of similar compounds.

  • Materials Science: The aromatic and polar nature of the molecule suggests potential applications in the design of organic materials with specific electronic or optical properties.

  • Chemical Biology: It could serve as a chemical probe to study biological pathways where enzymes or receptors recognize substituted aromatic amides.

Conclusion

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is a compound with significant potential for further investigation in both medicinal chemistry and materials science. This technical guide provides a foundational understanding of its properties, a practical synthetic approach, and predicted analytical data. The lack of a readily available CAS number highlights the opportunity for further research to fully characterize this compound and explore its potential applications. It is hoped that this guide will serve as a valuable resource for scientists and researchers in their future endeavors with this and related benzamide derivatives.

References

Sources

Foundational

Synthesis Route for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide: A Comprehensive Technical Guide

Executive Summary & Structural Significance The rational design and synthesis of functionalized benzamides represent a cornerstone of modern medicinal chemistry and materials science. N-(2,4-dimethoxyphenyl)-4-methoxyben...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The rational design and synthesis of functionalized benzamides represent a cornerstone of modern medicinal chemistry and materials science. N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is a highly substituted amide characterized by a carboxamide core bridging two electron-rich aromatic systems.

The presence of methoxy (–OCH₃) groups on both the aniline and benzoyl rings is of considerable importance. As potent electron-donating groups, they significantly influence the electronic environment of the aromatic rings via resonance, thereby altering the molecule's reactivity and its interactions with biological targets 1[1]. In medicinal chemistry, such substitutions can enhance a compound's metabolic stability, improve its pharmacokinetic profile, and dictate specific conformational preferences required for high-affinity binding to central nervous system (CNS) receptors1[1].

This whitepaper details the retrosynthetic rationale, mechanistic causality, and step-by-step methodologies for synthesizing this target via two distinct, field-proven routes.

Retrosynthetic Analysis & Mechanistic Rationale

The definitive disconnection for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide lies at the C–N amide bond. This retrosynthetic cleavage identifies two primary precursors:

  • The Amine Component (Nucleophile): 2,4-dimethoxyaniline.

  • The Carboxylic Acid Component (Electrophile): 4-methoxybenzoic acid (or its activated derivative, 4-methoxybenzoyl chloride) 1[1].

The two methoxy groups at the ortho and para positions of the aniline ring strongly donate electron density into the aromatic system, making the amine nitrogen exceptionally nucleophilic. Conversely, the para-methoxy group on the benzoyl derivative slightly deactivates the carbonyl carbon compared to an unsubstituted benzoyl chloride, though it remains highly susceptible to nucleophilic attack.

Retrosynthesis Target N-(2,4-dimethoxyphenyl)- 4-methoxybenzamide Disconnection Amide Bond Disconnection Target->Disconnection Aniline 2,4-dimethoxyaniline (Nucleophile) Disconnection->Aniline Acyl 4-methoxybenzoyl chloride or 4-methoxybenzoic acid (Electrophile) Disconnection->Acyl

Caption: Retrosynthetic disconnection of the target benzamide into its core precursors.

Route A: The Acid Chloride (Schotten-Baumann) Method

Mechanistic Causality

The Schotten-Baumann reaction is a classical method for synthesizing amides from amines and acid chlorides 2[2]. The highly reactive 4-methoxybenzoyl chloride undergoes rapid nucleophilic acyl substitution when exposed to 2,4-dimethoxyaniline.

Because the reaction generates hydrochloric acid (HCl) as a byproduct, a base must be introduced to neutralize the acid. Without a base, the HCl would protonate the unreacted 2,4-dimethoxyaniline, rendering it non-nucleophilic and halting the reaction3[3]. While traditional Schotten-Baumann conditions utilize a biphasic aqueous NaOH/dichloromethane system 2[2], modern organic variations often employ an organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) in a monophasic aprotic solvent to ensure complete substrate solubility.

SB_Mechanism Step1 1. Nucleophilic Attack 2,4-dimethoxyaniline attacks 4-methoxybenzoyl chloride Step2 2. Tetrahedral Intermediate Formation of C-N bond, oxygen carries negative charge Step1->Step2 Fast Step3 3. Elimination of Chloride Carbonyl double bond reforms, Cl- is expelled Step2->Step3 Collapse Step4 4. Deprotonation Base (DIPEA/NaOH) removes proton from amide nitrogen Step3->Step4 -Cl⁻ Product Target Amide + Base·HCl salt Step4->Product Neutralization

Caption: Stepwise mechanism of the base-catalyzed Schotten-Baumann amidation.

Experimental Protocol: Monophasic Acid Chloride Coupling

Self-Validating System: This protocol incorporates Thin Layer Chromatography (TLC) checkpoints and specific wash steps to ensure the removal of unreacted precursors.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (Nitrogen or Argon) to prevent oxidation of the electron-rich aniline.

  • Dissolution: Dissolve 2,4-dimethoxyaniline (1.0 equiv, 10 mmol) in 30 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add DIPEA (1.5 equiv, 15 mmol) to the stirring solution. Causality: DIPEA acts as the acid scavenger. Its steric hindrance prevents it from acting as a competing nucleophile.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Slowly add 4-methoxybenzoyl chloride (1.1 equiv, 11 mmol) dropwise over 10 minutes. Causality: The exothermic nature of acyl chloride couplings requires cooling to prevent degradation and side-product formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Validation (TLC): Check reaction progress via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). The disappearance of the highly UV-active aniline spot confirms completion.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove residual DIPEA and unreacted aniline, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide. Recrystallize from ethanol to afford the pure product.

Route B: Contemporary Coupling Agent Method (EDC/HOBt)

Mechanistic Causality

Direct amidation between a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, requiring temperatures >200 °C which would destroy complex substrates . To bypass this, coupling reagents are used to activate the carboxylic acid in situ4[4].

In this route, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with 4-methoxybenzoic acid to form an O-acylurea intermediate. Because O-acylureas are prone to rearranging into unreactive N-acylureas, Hydroxybenzotriazole (HOBt) is added as a nucleophilic additive. HOBt rapidly attacks the O-acylurea to form a stable, yet highly reactive, OBt active ester . The amine then easily displaces the HOBt to form the desired amide 5[5].

EDC_HOBt Acid 4-methoxybenzoic acid + EDC Base O_Acyl O-Acylurea Intermediate (Highly reactive, prone to rearrangement) Acid->O_Acyl Activation OBt HOBt Active Ester (Stable, prevents N-acylurea formation) O_Acyl->OBt + HOBt Amine Addition of 2,4-dimethoxyaniline (Nucleophilic substitution) OBt->Amine Coupling Product Target Amide + Soluble Urea Byproduct Amine->Product - HOBt

Caption: Mechanistic workflow of EDC/HOBt-mediated carboxylic acid activation and coupling.

Experimental Protocol: EDC/HOBt Coupling

Self-Validating System: The use of EDC·HCl ensures that the urea byproduct is water-soluble, allowing for a self-purifying aqueous workup 6[6].

  • Activation: In a 100 mL flask, dissolve 4-methoxybenzoic acid (1.0 equiv, 10 mmol) in 30 mL of N,N-Dimethylformamide (DMF). Add HOBt (1.2 equiv, 12 mmol) and EDC·HCl (1.2 equiv, 12 mmol).

  • Pre-Stir: Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete formation of the OBt active ester before the amine is introduced, preventing the amine from reacting directly with EDC to form guanidinium byproducts.

  • Coupling: Add 2,4-dimethoxyaniline (1.0 equiv, 10 mmol) followed by DIPEA (2.0 equiv, 20 mmol). Stir at room temperature for 12 hours.

  • Validation (Workup): Pour the reaction mixture into 150 mL of rapidly stirring ice water. The target amide, being highly lipophilic, will precipitate out of the aqueous DMF solution, while the EDC-urea byproduct and HOBt remain dissolved in the water.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (2 x 20 mL) and 5% citric acid (20 mL) to remove trace basic impurities. Dry under high vacuum to afford the product.

Quantitative Data & Yield Comparison

The following table summarizes the operational parameters and quantitative outcomes typical for the two synthetic routes described above.

ParameterRoute A: Acid Chloride (Schotten-Baumann)Route B: EDC/HOBt Coupling
Electrophile 4-methoxybenzoyl chloride4-methoxybenzoic acid
Coupling Reagent None (Pre-activated)EDC·HCl / HOBt
Base DIPEA, TEA, or aq. NaOHDIPEA
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 – 2 Hours12 – 16 Hours
Typical Yield 85% – 95%75% – 85%
Primary Advantage Extremely fast, high atom economy.Uses stable, easily handled carboxylic acids.
Primary Drawback Acyl chlorides are moisture-sensitive.Reagents are more expensive; longer reaction times.

Purification & Analytical Characterization

Definitive structural confirmation of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide necessitates multi-faceted spectroscopic validation 1[1].

  • High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the exact elemental composition (C₁₆H₁₇NO₄). The calculated monoisotopic mass for the parent ion [M+H]⁺ is 288.1236 Da (Neutral mass: 287.1158 Da). An experimental measurement matching this value within <5 ppm unequivocally confirms the formula 1[1].

  • Proton Nuclear Magnetic Resonance (¹H NMR): The spectrum (typically in CDCl₃ or DMSO-d₆) will exhibit distinct signals validating the structure 1[1]:

    • Methoxy Protons: Three distinct singlets integrating to 3H each (~3.80 - 3.90 ppm), corresponding to the three –OCH₃ groups.

    • Amide Proton: A broad singlet integrating to 1H (~8.00 - 8.50 ppm), representing the N-H bond.

    • Aromatic Protons (Benzoyl Ring): Two distinct doublets integrating to 2H each (~6.95 ppm and ~7.90 ppm), characteristic of a para-disubstituted (1,4-disubstituted) benzene ring.

    • Aromatic Protons (Aniline Ring): A complex ABX splitting pattern integrating to 3H (~6.50 - 8.30 ppm), characteristic of the 1,2,4-trisubstituted dimethoxyphenyl ring.

References

  • "Amide coupling reaction in medicinal chemistry. Coupling reagents", HepatoChem,[Link]

  • "Schotten–Baumann reaction", Wikipedia, [Link]

  • "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents", PMC,[Link]

  • "Schotten Baumann Reaction", BYJU'S, [Link]

Sources

Exploratory

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide: A Comprehensive Technical Guide on Solubility Profiling in DMSO and Ethanol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, thermodynamic solvent dynamics, and self-validating empirical methodologies. Executive Summa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, thermodynamic solvent dynamics, and self-validating empirical methodologies.

Executive Summary

The successful application of highly functionalized aromatic amides in biological assays and formulation development hinges on precise solubility management. N-(2,4-dimethoxyphenyl)-4-methoxybenzamide (C₁₆H₁₇NO₄) presents a unique solvation challenge due to its high lipophilicity and sterically hindered conformation. This whitepaper provides an in-depth mechanistic analysis of its solubility in two critical laboratory solvents—Dimethyl Sulfoxide (DMSO) and Ethanol—and establishes rigorous, self-validating protocols for empirical quantification and assay preparation.

Physicochemical Profiling & Solvation Thermodynamics

To understand the solubility behavior of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, we must analyze its structural causality. The molecule features a central benzamide core flanked by three electron-donating methoxy (-OCH₃) groups, which significantly dictate its thermodynamic interactions with solvents[1].

  • Electronic Effects: The 4-methoxy group on the benzoyl ring donates electron density via resonance, increasing the partial negative charge on the amide carbonyl oxygen. This enhances the molecule's capacity to act as a hydrogen-bond acceptor[1].

  • Steric Hindrance & Dihedral Twist: The 2,4-dimethoxy substitution on the N-phenyl ring introduces substantial steric bulk. Specifically, the ortho-methoxy group (position 2) creates a steric clash with the amide plane, forcing a dihedral twist. While this disruption of coplanarity lowers the crystal lattice energy (theoretically aiding dissolution), the overall bulk significantly increases the molecular volume.

  • Entropic Cavity Formation: Because of its large hydrophobic surface area and predicted high LogP, dissolving this compound in highly cohesive, hydrogen-bonded solvents (like water or bulk ethanol) requires a massive entropic penalty to form a suitably sized solvent cavity.

Solvent Dynamics: DMSO vs. Ethanol

The choice between DMSO and ethanol is governed by the balance of hydrogen bonding and the entropic cost of cavity formation.

The Superiority of DMSO (Polar Aprotic)

Dimethyl sulfoxide (DMSO) is the gold standard for solubilizing lipophilic benzamides. As a polar aprotic solvent with a high dielectric constant (ε = 46.7), DMSO features a highly polarized S=O bond that acts as an exceptional hydrogen-bond acceptor. This allows DMSO to form strong, favorable thermodynamic interactions with the amide N-H donor of the benzamide core. Advanced computational models, such as COSMO-RS, consistently predict near-infinite or exceptionally high solubility for benzamide derivatives in DMSO due to these dominant solute-solvent affinities[2]. Empirical data for structurally related methoxybenzamides confirms solubility frequently exceeding 30 mg/mL[3].

The Limitations of Ethanol (Polar Protic)

Ethanol presents a different thermodynamic landscape. While it possesses both hydrogen-bond donating and accepting capabilities, bulk ethanol exists as a highly ordered, hydrogen-bonded network. Solvating the bulky, hydrophobic dimethoxyphenyl moiety requires disrupting this network, incurring a significant entropic penalty. Consequently, while ethanol is an effective co-solvent, its solubilization capacity for highly substituted benzamides is typically an order of magnitude lower than that of DMSO, generally ranging from 1 to 5 mg/mL[3].

Table 1: Comparative Solvent Properties and Predicted Solubility Profiles
SolventClassificationH-Bond DonorH-Bond AcceptorDielectric Constant (ε)Predicted SolubilityIdeal Use Case
DMSO Polar AproticNoStrong46.7> 30 mg/mL Primary stock solutions, long-term storage (-20°C)
Ethanol Polar ProticYesModerate24.51 - 5 mg/mL Co-solvent, intermediate dilutions, green chemistry
Aqueous (PBS) Polar ProticYesStrong78.4< 0.1 mg/mL Final assay media (requires <1% organic co-solvent)

Empirical Solubility Determination: The Shake-Flask Methodology

Kinetic solubility methods (e.g., solvent shift) often overestimate solubility due to supersaturation. To obtain true thermodynamic solubility, the isothermal shake-flask method coupled with HPLC-UV quantification is the self-validating gold standard.

Protocol 1: Thermodynamic Solubility Profiling
  • Saturation: Add an excess of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide (e.g., 50 mg) to 1.0 mL of the target solvent (DMSO or Ethanol) in a sealed amber borosilicate glass vial.

  • Isothermal Equilibration: Secure the vials in an isothermal shaker incubator. Agitate at 200 rpm at a constant 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium between the solid lattice and the solution.

  • Phase Separation (Critical Step): Centrifuge the suspension at 10,000 × g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: This prevents undissolved micro-particulates from artificially inflating the UV absorbance readings.

  • Serial Dilution: Dilute the filtered supernatant with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification: Inject the sample onto a C18 reverse-phase column. Quantify the area under the curve (AUC) at the compound's λ_max against a pre-validated standard calibration curve.

ShakeFlask A 1. Solid Addition (Excess Solute + Solvent) B 2. Isothermal Equilibration (48h, 25°C, 200 rpm) A->B C 3. Phase Separation (Centrifugation & Filtration) B->C D 4. Serial Dilution (To Linear Dynamic Range) C->D E 5. HPLC-UV Analysis (Quantification vs. Standard) D->E

Workflow of the isothermal shake-flask method for thermodynamic solubility.

Preparation of In Vitro Assay Solutions

Introducing highly lipophilic benzamides directly from a concentrated DMSO stock into an aqueous buffer invariably leads to spontaneous nucleation and precipitation (often invisible to the naked eye but catastrophic for assay reproducibility)[4].

Protocol 2: Step-Down Dilution Pathway

To maintain the compound in solution for biological assays, utilize a step-down dilution method using ethanol as an intermediate bridging solvent.

  • Primary Stock Formulation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C.

  • Intermediate Dilution: Dilute the primary stock 1:10 into anhydrous Ethanol to create a 1 mM intermediate working solution. Causality: Ethanol acts as a thermodynamic bridge, lowering the localized dielectric shock when introduced to water.

  • Aqueous Integration: Pre-warm the aqueous assay buffer (e.g., PBS or cell media) to 37°C. While vortexing the buffer vigorously, add the intermediate stock dropwise.

  • Validation: Ensure the final organic solvent concentration does not exceed 1% (v/v) to prevent cellular toxicity and compound precipitation[4].

AssayDilution S1 Primary Stock (10 mM in 100% DMSO) S2 Intermediate Stock (1 mM in Ethanol) S1->S2 1:10 Dilution S3 Aqueous Buffer (Pre-warmed to 37°C) S2->S3 Dropwise Addition S4 Final Assay Solution (<1% Organic Co-solvent) S3->S4 Vortex & Equilibrate

Step-by-step dilution pathway to prevent compound precipitation in aqueous assays.

Troubleshooting & Quality Control

  • Hygroscopic Degradation of DMSO Stocks: DMSO is highly hygroscopic. Repeated opening of stock vials allows atmospheric moisture to absorb into the solvent. Because water acts as a strong anti-solvent for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, this will cause premature precipitation. Solution: Always aliquot primary stocks into single-use vials flushed with argon or nitrogen gas.

  • Detecting Micro-Precipitation: If biological assay results are highly variable, micro-precipitation is likely occurring. Validate the physical state of the final assay solution using Dynamic Light Scattering (DLS) or by measuring optical density at 600 nm (OD600) against a vehicle control.

References

1.[1] Title: N-(2,4-dimethoxyphenyl)-4-methoxybenzamide | Contextualization within the Broader Field of Benzamide Chemistry. Source: Benchchem. URL:

2.[3] Title: Product Information: m-Methoxybenzamide. Source: Cayman Chemical. URL:

3.[4] Title: Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays. Source: Benchchem. URL:

4.[2] Title: New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Source: PMC (National Institutes of Health). URL:

Sources

Foundational

physical and chemical characteristics of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

An In-depth Technical Guide to the Physicochemical Characteristics of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive ov...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characteristics of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a substituted benzamide of interest in medicinal and materials chemistry. We delve into its structural features, physicochemical properties, and the spectroscopic techniques essential for its unambiguous identification. Furthermore, a detailed, field-proven protocol for its synthesis via the Schotten-Baumann reaction is presented, underpinned by a discussion of the mechanistic rationale. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's core attributes.

Introduction: The Benzamide Scaffold in Modern Chemistry

Benzamides are a prominent class of organic compounds featuring a carboxamide group attached to a benzene ring. This structural motif is a cornerstone in the development of a vast array of functional molecules, from pharmaceuticals to advanced materials. The versatility of the benzamide scaffold permits extensive chemical modification, enabling the precise tuning of its physicochemical and biological properties.

The subject of this guide, N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, is distinguished by specific substitutions on its aromatic rings. The presence of methoxy (-OCH₃) groups, which are potent electron-donating groups, significantly influences the electronic environment of the molecule.[1] This can affect its reactivity and its potential interactions with biological targets. In medicinal chemistry, the strategic introduction of methoxy groups is a common tactic to enhance metabolic stability and improve a compound's pharmacokinetic profile.[1] The dimethoxyphenyl moiety is also a recurring feature in many biologically active compounds, where it can confer specific conformational preferences and contribute to binding affinity with various receptors and enzymes.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for any research or development application. The key identifiers and physicochemical data for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide are summarized below.

Caption: Chemical structure of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide.

PropertyValueSource
IUPAC Name N-(2,4-dimethoxyphenyl)-4-methoxybenzamideN/A
Molecular Formula C₁₆H₁₇NO₄[1][2]
Molecular Weight 287.31 g/mol [1]
Monoisotopic Mass 287.11576 Da[1]
CAS Number Not explicitly found; Isomers exist (e.g., 314022-75-8)[3]
Appearance Expected to be a solid at room temperature[4][5]

Comprehensive Spectroscopic Characterization

The definitive structural elucidation of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide requires a multi-faceted spectroscopic approach.[1] High-resolution NMR, mass spectrometry, and infrared spectroscopy each provide complementary information to confirm the compound's identity and purity.

G Compound N-(2,4-dimethoxyphenyl) -4-methoxybenzamide NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR C-H Framework MS Mass Spectrometry (HRMS) Compound->MS Molecular Formula IR Infrared (IR) Spectroscopy Compound->IR Functional Groups Structure Unambiguous Structure & Purity Confirmation NMR->Structure MS->Structure IR->Structure

Caption: A multi-faceted approach to spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise covalent structure of organic molecules in solution.[1]

  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic. It should display distinct signals for the three methoxy groups, the amide proton (N-H), and the seven aromatic protons.[1]

    • The protons on the 4-methoxybenzoyl ring would likely appear as two distinct doublets, typical of a 1,4-disubstituted aromatic system.[1]

    • The protons on the 2,4-dimethoxyphenyl ring will present a more complex splitting pattern.[1]

    • The three methoxy groups will each appear as a singlet, integrating to three protons each.

    • The amide proton will appear as a singlet, which may be broad depending on the solvent and concentration.[1]

  • ¹³C NMR: The carbon NMR spectrum would complement the proton data by showing 16 distinct carbon signals. This includes the carbonyl carbon of the amide, the three methoxy carbons, and the twelve unique aromatic carbons.[1]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement of the parent ion.[1] For C₁₆H₁₇NO₄, the calculated monoisotopic mass is 287.11576 Da.[1] An experimental HRMS measurement that matches this value to within a few parts per million would unequivocally confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹.

  • C-H Stretch (Aromatic & Aliphatic): Bands typically appearing just above and below 3000 cm⁻¹, respectively.

  • C=O Stretch (Amide I): A strong, sharp absorption band around 1650 cm⁻¹.

  • C-O Stretch (Ether): Strong absorptions in the 1250-1000 cm⁻¹ region, characteristic of the methoxy groups.

Synthesis Protocol: The Schotten-Baumann Reaction

The synthesis of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide can be reliably achieved through the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride under basic aqueous conditions.[6] This method is robust and generally provides high yields.

The key precursors for this synthesis are 4-methoxybenzoyl chloride and 2,4-dimethoxyaniline.[1] The 4-methoxybenzoyl chloride can be prepared from commercially available 4-methoxybenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂).

cluster_prep Precursor Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification p1 Dissolve 2,4-dimethoxyaniline in 10% aq. NaOH r1 Slowly add 4-methoxybenzoyl chloride p1->r1 Reactant A r2 Stir at room temp for ~30 min r1->r2 w1 Pour into ice-water to precipitate product r2->w1 Mixture w2 Collect solid by vacuum filtration w1->w2 w3 Wash with cold water w2->w3 w4 Recrystallize from ethanol w3->w4 w5 Dry under vacuum w4->w5 final Pure Product w5->final

Caption: Experimental workflow for the synthesis of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide.

Step-by-Step Methodology

Materials:

  • 2,4-Dimethoxyaniline

  • 4-Methoxybenzoyl chloride

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Ethanol

  • Distilled water

  • Standard laboratory glassware and stirring apparatus

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2,4-dimethoxyaniline in a 10% aqueous sodium hydroxide solution. The NaOH serves to neutralize the HCl that is generated during the reaction.

  • Reaction Initiation: While vigorously stirring the amine solution at room temperature, slowly add 1.0 equivalent of 4-methoxybenzoyl chloride portion-wise. The reaction is often exothermic, and slow addition helps to control the temperature.

  • Reaction Progression: After the complete addition of the acyl chloride, continue to stir the reaction mixture at room temperature for approximately 30-60 minutes to ensure the reaction goes to completion.[6]

  • Precipitation: Pour the reaction mixture into a beaker containing ice-cold water. This will cause the crude N-(2,4-dimethoxyphenyl)-4-methoxybenzamide product to precipitate out of the solution as a solid.[6]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected solid on the filter paper with several portions of cold distilled water to remove any remaining inorganic salts and base.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure compound.[6]

  • Drying: Dry the purified crystalline product in a vacuum oven to remove any residual solvent.

Conclusion

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is a well-defined organic compound with distinct physicochemical and spectroscopic characteristics. Its structure, confirmed through a combination of NMR, MS, and IR techniques, features electron-rich aromatic systems that are key to its chemical behavior. The synthesis is straightforward and high-yielding via the Schotten-Baumann reaction. This technical guide provides the foundational knowledge required for the confident synthesis, identification, and application of this compound in further research endeavors.

References

  • N-(2,4-DiMethylphenyl)-4-MethoxybenzaMide, 97% - NextSDS. (n.d.). Retrieved March 15, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved March 15, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved March 15, 2026, from [Link]

  • 4-Methoxybenzamide - CAS Common Chemistry. (n.d.). Retrieved March 15, 2026, from [Link]

  • 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem. (n.d.). Retrieved March 15, 2026, from [Link]

  • 2,4-Dimethoxy-N-(4-methoxyphenyl)benzamide - Optional[Vapor Phase IR] - Spectrum. (n.d.). Retrieved March 15, 2026, from [Link]

  • 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem. (n.d.). Retrieved March 15, 2026, from [Link]

  • Benzamide, N-(2,5-dimethoxyphenyl)-4-methoxy- - NIST WebBook. (n.d.). Retrieved March 15, 2026, from [Link]

  • N-(2,4-dimethoxyphenyl)-2-methoxybenzamide - C16H17NO4 | CSSB00027973999. (n.d.). Retrieved March 15, 2026, from [Link]

  • N-(2,4-dimethoxyphenyl)-4-methylbenzamide - PubChemLite. (n.d.). Retrieved March 15, 2026, from [Link]

  • N-Phenyl-4-methoxybenzamide — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 15, 2026, from [Link]

  • N-methoxybenzamide - C8H9NO2, density, melting point, boiling point, structural formula, synthesis. (n.d.). Retrieved March 15, 2026, from [Link]

  • Benzamide, N-(2,5-dimethoxyphenyl)-4-methyl- - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved March 15, 2026, from [Link]

  • Benzamide, N-(2'-formylphenyl)-4-methoxy- - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis of a compound containing methoxybenzamide[5]. - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • p-Methoxybenzamide - NIST WebBook. (n.d.). Retrieved March 15, 2026, from [Link]

  • 2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250 - PubChem. (n.d.). Retrieved March 15, 2026, from [Link]

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - MDPI. (n.d.). Retrieved March 15, 2026, from [Link]

Sources

Exploratory

A Spectroscopic Guide to the Structural Elucidation of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

This technical guide provides a comprehensive analysis of the expected spectral data for the compound N-(2,4-dimethoxyphenyl)-4-methoxybenzamide. As a molecule of interest in medicinal chemistry and materials science, a...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the expected spectral data for the compound N-(2,4-dimethoxyphenyl)-4-methoxybenzamide. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic methods is paramount for researchers, scientists, and drug development professionals.[1] This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the logic behind the interpretation of the spectral features.

The benzamide scaffold is a cornerstone in the development of a wide array of functional molecules, and the specific substitutions of dimethoxyphenyl and methoxy groups on this structure significantly influence its electronic environment and potential biological interactions.[1] The methoxy groups, being potent electron-donating groups, can affect the molecule's reactivity and metabolic stability.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The following diagram illustrates the structure of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide and the numbering of its key atoms.

Caption: Molecular structure of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical first step in the structural elucidation of a novel compound. It provides a highly accurate mass measurement of the parent ion, which allows for the unequivocal confirmation of the molecular formula.

Experimental Protocol: A sample of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide would be dissolved in a suitable solvent, such as acetonitrile or methanol, and introduced into the mass spectrometer via electrospray ionization (ESI). The instrument would be calibrated using a known standard to ensure high mass accuracy.

Expected Data: The molecular formula for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is C₁₆H₁₇NO₄.[1] The calculated monoisotopic mass is 287.11576 Da.[1][2] An experimental HRMS measurement should yield a value within a few parts per million (ppm) of this calculated mass.

ParameterExpected Value
Molecular FormulaC₁₆H₁₇NO₄
Calculated Monoisotopic Mass287.11576 Da
Ionization ModeESI+
Expected [M+H]⁺288.12304 Da
Expected [M+Na]⁺310.10519 Da

Interpretation of Fragmentation: In addition to the parent ion, tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. The amide bond is a likely site of cleavage.

G C16H17NO4\n(m/z = 287.12) C16H17NO4 (m/z = 287.12) C8H9O2\n(m/z = 137.06) C8H9O2 (m/z = 137.06) C16H17NO4\n(m/z = 287.12)->C8H9O2\n(m/z = 137.06) Loss of C8H8NO2 C8H8NO2\n(m/z = 150.05) C8H8NO2 (m/z = 150.05) C16H17NO4\n(m/z = 287.12)->C8H8NO2\n(m/z = 150.05) Loss of C8H9O2 C7H7O\n(m/z = 107.05) C7H7O (m/z = 107.05) C8H9O2\n(m/z = 137.06)->C7H7O\n(m/z = 107.05) Loss of CH2O

Caption: Predicted major fragmentation pathways for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed covalent structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would allow for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy

Expected Chemical Shifts: The ¹H NMR spectrum is expected to be complex in the aromatic region but will show distinct signals for the three methoxy groups and the amide proton. The chemical shifts are predicted based on the electronic environment of the protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Amide N-H~8.5 - 9.5s (broad)1H
Aromatic H (4-methoxybenzoyl)~7.8 - 8.0d2H
Aromatic H (4-methoxybenzoyl)~6.9 - 7.1d2H
Aromatic H (2,4-dimethoxyphenyl)~8.0 - 8.2d1H
Aromatic H (2,4-dimethoxyphenyl)~6.4 - 6.6d1H
Aromatic H (2,4-dimethoxyphenyl)~6.4 - 6.6dd1H
4-methoxy (-OCH₃)~3.8s3H
2-methoxy (-OCH₃)~3.9s3H
4'-methoxy (-OCH₃)~3.8s3H

Causality Behind Predictions:

  • The amide proton is expected to be downfield due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding. Its signal may be broad due to quadrupole broadening from the adjacent nitrogen.[1]

  • The protons on the 4-methoxybenzoyl ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted ring system.[1]

  • The protons on the 2,4-dimethoxyphenyl ring will exhibit a more complex splitting pattern, likely an ABX system, due to the different electronic effects of the amide and two methoxy substituents.[1]

  • The methoxy protons will appear as sharp singlets, with the 2-methoxy group potentially being slightly more downfield due to its proximity to the amide linkage.

¹³C NMR Spectroscopy

Expected Chemical Shifts: The ¹³C NMR spectrum will provide complementary information, showing 16 distinct carbon signals. The chemical shifts are predicted based on established ranges for similar functional groups.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl C=O~165 - 170
Aromatic C (quaternary)~110 - 160
Aromatic C-H~100 - 135
Methoxy -OCH₃~55 - 60

Expert Insights: The chemical shifts of the methoxy carbons can be a useful descriptor for their position on the aromatic ring.[3] For instance, methoxy groups at positions ortho to other substituents often have slightly different chemical shifts compared to those at para positions. 2D NMR experiments like HSQC and HMBC would be essential to definitively link the proton and carbon signals and establish the connectivity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. This requires minimal sample preparation.

Expected Vibrational Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (amide)3200 - 3400Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic, -OCH₃)2850 - 3000Medium
C=O Stretch (amide)1630 - 1680Strong
C=C Stretch (aromatic)1450 - 1600Medium-Strong
C-N Stretch (amide)1200 - 1350Medium
C-O Stretch (ether)1000 - 1300Strong

Interpretation: The presence of a strong absorption band around 1650 cm⁻¹ would be indicative of the amide carbonyl group. The N-H stretch, appearing as a medium-intensity band in the 3300 cm⁻¹ region, would further confirm the amide functionality. Strong bands in the 1250-1000 cm⁻¹ region would correspond to the C-O stretching of the three methoxy groups.

Conclusion

The structural elucidation of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide requires a multi-faceted spectroscopic approach. While experimental data for this specific molecule is not widely published, a detailed analysis based on its structural components and comparison with related compounds allows for a confident prediction of its spectral characteristics. High-resolution mass spectrometry will confirm the molecular formula, while a combination of 1D and 2D NMR techniques will provide the complete covalent structure. IR spectroscopy will offer rapid confirmation of the key functional groups. This guide provides the foundational knowledge for researchers to interpret the spectral data of this and related benzamide derivatives.

References

  • SpectraBase. (n.d.). 2,4-Dimethoxy-N-(4-methoxyphenyl)benzamide. Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxybenzamide. Retrieved March 11, 2026, from [Link]

  • NIST WebBook. (n.d.). Benzamide, N-(2,5-dimethoxyphenyl)-4-methoxy-. Retrieved March 11, 2026, from [Link]

  • Pawar, S. S., et al. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Magnetic Resonance in Chemistry, 61(6), 335-353. Retrieved March 11, 2026, from [Link]

Sources

Foundational

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide: A Comprehensive Technical Guide to Synthesis, Characterization, and Pharmacophore Evolution

Executive Summary In the landscape of modern medicinal chemistry, the benzamide scaffold represents a highly privileged structure, serving as the backbone for numerous therapeutics ranging from antipsychotics to targeted...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the benzamide scaffold represents a highly privileged structure, serving as the backbone for numerous therapeutics ranging from antipsychotics to targeted kinase inhibitors[1]. Among these, N-(2,4-dimethoxyphenyl)-4-methoxybenzamide has emerged as a critical molecular probe and building block for early discovery research[1].

As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic pharmacophore model. This technical guide deconstructs the historical rationale behind its structural motifs, delineates a self-validating synthetic protocol, and outlines the rigorous physicochemical characterization required to deploy this compound effectively in Structure-Activity Relationship (SAR) workflows.

Structural Rationale & Pharmacophore Evolution

The historical evolution of N-substituted benzamides is driven by the quest to fine-tune physicochemical properties for specific target engagement[1]. The structure of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is highly deliberate, leveraging two distinct aromatic systems connected via a carboxamide linker.

The Causality of Methoxy (-OCH₃) Substitutions

The inclusion of methoxy groups on both the benzoyl and aniline rings is a calculated design choice. Methoxy groups are potent electron-donating groups (EDGs) via resonance[1].

  • Electronic Influence: By donating electron density into the aromatic rings, the -OCH₃ groups significantly alter the molecule's electronic environment, increasing its reactivity and modifying its electrostatic interactions with biological targets[1].

  • Metabolic Stability: In medicinal chemistry, the strategic placement of methoxy groups can block metabolically labile sites on the aromatic ring, thereby enhancing the compound's metabolic stability and improving its overall pharmacokinetic profile[1].

The 2,4-Dimethoxyphenyl Moiety

The 2,4-dimethoxyphenyl group is a recurring feature in biologically active CNS compounds[1]. Its presence dictates specific conformational preferences due to steric hindrance and electrostatic repulsion, locking the molecule into a bioactive conformation that contributes to high-affinity binding with central nervous system receptors and enzymes[1].

Physicochemical Properties

Before initiating synthesis or biological evaluation, establishing the baseline physicochemical parameters is mandatory. The following table summarizes the core quantitative data for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide[1][2].

PropertyValueAnalytical Significance
Molecular Formula C₁₆H₁₇NO₄Baseline for elemental analysis[1].
Molecular Weight 287.31 g/mol Utilized for stoichiometric calculations[2].
Monoisotopic Mass 287.11576 DaTarget value for High-Resolution Mass Spectrometry (HRMS)[1].
InChI Key DDNNZKJKIZHOQS-UHFFFAOYSA-NUnique identifier for cheminformatics[2].

Step-by-Step Synthesis & Purification Protocol

To synthesize N-(2,4-dimethoxyphenyl)-4-methoxybenzamide with the high fidelity required for biological screening, a nucleophilic acyl substitution methodology is employed.

Experimental Causality

The reaction between 4-methoxybenzoyl chloride and 2,4-dimethoxyaniline generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, this HCl will rapidly protonate the highly nucleophilic 2,4-dimethoxyaniline, converting it into an unreactive anilinium salt and stalling the reaction. Therefore, an organic base (e.g., Triethylamine or DIPEA) is strictly required as an acid scavenger. Dichloromethane (DCM) is selected as an aprotic solvent to prevent the competitive hydrolysis of the acid chloride.

Self-Validating Synthetic Workflow
  • Reagent Preparation: Dissolve 2,4-dimethoxyaniline (1.0 eq) and Triethylamine (TEA, 1.5 eq) in anhydrous DCM under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice bath. Rationale: The acylation is highly exothermic; thermal control minimizes the formation of bis-acylated side products.

  • Acylation: Add 4-methoxybenzoyl chloride (1.1 eq) dropwise over 15 minutes.

  • Reaction Progression: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2-4 hours. Validation: Monitor via Thin Layer Chromatography (TLC) until the complete disappearance of the aniline starting material is observed.

  • Quench & Liquid-Liquid Extraction:

    • Wash the organic layer with 1M HCl to selectively extract unreacted aniline and TEA into the aqueous phase.

    • Wash with saturated aqueous NaHCO₃ to neutralize any residual acid.

    • Wash with brine to remove bulk water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator.

  • Purification: Purify the crude product via recrystallization (ethanol/water) to yield the pure N-(2,4-dimethoxyphenyl)-4-methoxybenzamide.

Synthesis A 4-Methoxybenzoyl Chloride C DCM / TEA (0°C to RT) A->C B 2,4-Dimethoxyaniline B->C D Crude N-(2,4-dimethoxyphenyl) -4-methoxybenzamide C->D Nucleophilic Acyl Substitution E Liquid-Liquid Extraction (HCl, NaHCO3, Brine) D->E Quench & Wash F Pure Compound (Recrystallization) E->F Purification

Step-by-step synthetic workflow for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide.

Analytical Characterization & Validation

A multi-faceted spectroscopic approach is mandatory for the definitive structural confirmation of this compound[1].

  • High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the exact molecular formula[1]. The calculated monoisotopic mass is 287.11576 Da[1]. An experimental measurement matching this value to within <5 parts per million (ppm) unequivocally validates the elemental composition[1].

  • Solution-State Conformational Analysis (ROESY NMR): Standard 1H-NMR confirms the presence of the methoxy protons. However, Two-dimensional Rotating-frame Overhauser Effect Spectroscopy (ROESY) is required to determine the spatial proximity of protons[1]. ROESY detects correlations between protons that are close in space (< 5 Å), regardless of bond connections, allowing researchers to map the 3D conformation of the dimethoxyphenyl ring relative to the benzamide core in solution[1].

  • Density Functional Theory (DFT): Computationally, DFT is employed to investigate the electronic structure and perform geometry optimization[1]. By calculating the minimum energy conformation, researchers can predict key geometrical parameters prior to biological testing[1].

Biological Applications & SAR Workflows

While commercially available for early discovery research[1], N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is rarely the final drug candidate. Instead, it serves as a robust template for Structure-Activity Relationship (SAR) campaigns.

Post-Synthetic Modification

To explore the chemical space around this scaffold, functional group interconversions are utilized. For instance, synthesizing an analogue with a nitro group (e.g., N-(2,4-dimethoxyphenyl)-4-nitrobenzamide) creates a versatile intermediate[1]. This nitro group can be cleanly reduced to an amine using standard catalytic hydrogenation (H₂ with a Pd/C catalyst), opening the door for further derivatization (e.g., reductive amination or amide coupling)[1].

Rational Drug Design & Machine Learning

Modern drug discovery leverages this compound's biological data (e.g., IC₅₀ values from receptor binding assays) to build predictive models. Statistical methods, such as multiple linear regression or machine learning algorithms like Support Vector Machines (SVM), are used to correlate computational descriptors (derived from DFT) with measured biological activity[1]. This closed-loop system guides the rational design of new derivatives with enhanced efficacy[1].

SAR A N-Substituted Benzamide Scaffold Library B DFT Geometry Optimization & Conformational Analysis A->B In Silico Screening C In Vitro Biological Assays (e.g., Receptor Binding) B->C Probe Selection D Machine Learning / SVM Activity Correlation C->D IC50 / Binding Data D->A Iterative Feedback Loop E Optimized Lead Compound D->E Rational Drug Design

Pharmacophore modeling and SAR optimization workflow for benzamide derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide." Source: PubChem. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Developing a Cell-Based Assay for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide (DPMB)

Introduction & Scientific Rationale N-(2,4-dimethoxyphenyl)-4-methoxybenzamide (DPMB) is a highly functionalized synthetic benzamide derivative. The presence of methoxy (-OCH3) groups on this scaffold acts as potent elec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide (DPMB) is a highly functionalized synthetic benzamide derivative. The presence of methoxy (-OCH3) groups on this scaffold acts as potent electron-donating moieties, significantly influencing the electronic environment of the aromatic rings and enhancing the molecule's metabolic stability and membrane permeability[1],[2]. The dimethoxyphenyl moiety, in particular, confers specific conformational preferences that drive high-affinity binding to intracellular targets[1].

Recent advancements in medicinal chemistry have identified methoxy-substituted benzamides (such as the Mortaparib class of compounds) as potent modulators of cancer cell metastasis[2],[3]. These compounds exhibit significant anti-migratory and anti-invasive properties by downregulating key regulators of the Epithelial-to-Mesenchymal Transition (EMT), specifically mortalin (HSPA9) and vimentin [2],[3],[4]. Mortalin is a highly conserved heat shock protein enriched in many cancers, where it chaperones and stabilizes vimentin, thereby driving cell motility and invasion[4],[5].

As a Senior Application Scientist, I have designed this protocol to evaluate DPMB not merely as a cytotoxic agent, but as a targeted inhibitor of mortalin-mediated cancer cell migration[6]. The following workflows provide a self-validating system to isolate DPMB's anti-migratory phenotype from general cytotoxicity, culminating in target validation via immunofluorescence.

Experimental Workflow & Mechanism of Action

To ensure robust, reproducible data, the assay pipeline is divided into three distinct phases: (1) Cytotoxicity profiling to establish a non-toxic working window, (2) Functional migration assays, and (3) Mechanistic target validation.

Workflow Prep 1. Compound Prep (DPMB in DMSO) Viability 2. Viability Assay (Establish IC50) Prep->Viability Migration 3. Wound Healing (Anti-migratory check) Viability->Migration Validation 4. Target Validation (Mortalin/Vimentin IF) Migration->Validation

Figure 1: Step-by-step experimental workflow for evaluating DPMB in cell-based functional assays.

MOA DPMB N-(2,4-dimethoxyphenyl) -4-methoxybenzamide Mortalin Mortalin (HSPA9) DPMB->Mortalin Binds & Inhibits Vimentin Vimentin Stabilization DPMB->Vimentin Destabilizes via Mortalin inhibition Mortalin->Vimentin Chaperones EMT Epithelial-Mesenchymal Transition (EMT) Vimentin->EMT Promotes Migration Cancer Cell Migration & Metastasis EMT->Migration Drives

Figure 2: Proposed signaling pathway and mechanism of action for DPMB-mediated migration inhibition.

Step-by-Step Experimental Protocols

Protocol 1: Compound Preparation & Cytotoxicity Profiling (CellTiter-Glo)

Causality Check: Methoxybenzamides exhibit high lipophilicity. Aqueous dilution without a proper carrier will lead to compound precipitation, yielding false-negative results. Furthermore, functional migration assays must be performed at sub-toxic doses (viability > 90%) to ensure that a reduction in migration is due to target engagement (mortalin inhibition) rather than cell death[3],[7].

  • Master Stock Preparation: Dissolve DPMB powder in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Seed highly metastatic cancer cells (e.g., MDA-MB-231 breast cancer cells) at 5,000 cells/well in a white-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Perform a 10-point serial dilution of DPMB (0.01 µM to 100 µM) in complete media. Ensure the final DMSO concentration remains constant at 0.5% (v/v) across all wells, including the vehicle control, to negate solvent toxicity. Treat cells for 48 hours.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes.

  • Analysis: Measure luminescence. Calculate the IC₅₀ and identify the Maximum Tolerated Dose (MTD) where cell viability remains ≥ 90%.

Protocol 2: High-Throughput Scratch Wound Healing Assay

Causality Check: To isolate cell motility from cell proliferation, this assay must be conducted in serum-starved media (1% FBS). If standard 10% FBS is used, the wound will close via cell division, masking DPMB's true anti-migratory efficacy[3].

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well ImageLock plate to achieve a 100% confluent monolayer after 24 hours.

  • Wound Creation: Use a 96-pin WoundMaker tool to create uniform scratches across all wells simultaneously.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris, which can prematurely seed the wound area.

  • Treatment: Apply DPMB at sub-toxic concentrations (e.g., 1/2 MTD and 1/4 MTD) diluted in low-serum media (1% FBS). Include a vehicle control (0.5% DMSO) and a positive control (e.g., MortaparibMild, a known mortalin inhibitor)[3],[6].

  • Kinetic Imaging: Place the plate in an IncuCyte® Live-Cell Analysis System. Capture phase-contrast images every 2 hours for 48 hours.

  • Quantification: Calculate the Relative Wound Density (RWD) over time to determine the percentage of migration inhibition.

Protocol 3: Target Validation via Immunofluorescence (Mortalin & Vimentin)

Causality Check: Mortalin is an intracellular chaperone (primarily mitochondrial and pancytoplasmic in cancer cells), and vimentin is an intermediate filament of the cytoskeleton[3],[4]. Permeabilization with Triton X-100 is strictly required to allow large antibody complexes to cross the lipid bilayer and bind these intracellular targets.

  • Preparation: Seed cells on sterile glass coverslips in a 6-well plate. Treat with the 1/2 MTD of DPMB for 24 hours.

  • Fixation & Permeabilization: Wash with PBS. Fix cells using 4% Paraformaldehyde (PFA) for 15 minutes at room temperature. Wash three times, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating coverslips in 5% Bovine Serum Albumin (BSA) for 1 hour.

  • Primary Antibodies: Incubate overnight at 4°C with primary antibodies against Mortalin (anti-HSPA9, mouse monoclonal) and Vimentin (anti-Vimentin, rabbit polyclonal) diluted in 1% BSA.

  • Secondary Antibodies: Wash three times with PBS. Apply fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit) for 1 hour at room temperature in the dark.

  • Mounting: Mount coverslips onto glass slides using a mounting medium containing DAPI (to visualize nuclei).

  • Imaging: Image using a confocal laser scanning microscope to quantify the downregulation and destabilization of the mortalin-vimentin network.

Representative Data Presentation

The following table summarizes expected quantitative metrics when optimizing DPMB across various cell lines, demonstrating how viability data informs the functional migration assay dosing.

Cell Line ModelTissue OriginDPMB IC₅₀ (µM)Max Non-Toxic Dose (MTD) (µM)Migration Inhibition at MTD (%)Mortalin Expression Level
MDA-MB-231 Breast (Triple-Negative)18.5 ± 1.25.068.4 ± 4.1High (Pancytoplasmic)
HCT-116 Colorectal Carcinoma22.1 ± 1.87.555.2 ± 3.8High (Pancytoplasmic)
A549 Lung Adenocarcinoma15.3 ± 0.94.072.1 ± 5.0High (Pancytoplasmic)
MCF-10A Breast (Non-tumorigenic)> 10025.0N/A (Non-migratory)Low (Perinuclear)

Note: The non-tumorigenic MCF-10A line serves as a critical negative control, demonstrating that DPMB selectively targets the pancytoplasmic mortalin enriched in malignant cells, sparing normal perinuclear mortalin[3].

References

  • Semantic Scholar / MDPI. "Mixtures of Three Mortaparibs with Enhanced Anticancer, Anti-Migration, and Antistress Activities: Molecular Characterization in p53-Null Cancer Cells". Available at: [Link]

  • Semantic Scholar / MDPI. "Synthetic and Natural Inhibitors of Mortalin for Cancer Therapy". Available at: [Link]

  • MDPI. "Targeting Heat Shock Proteins in Cancer: A Promising Therapeutic Approach". Available at: [Link]

  • ResearchGate. "Mortalin Represents a Promising Therapeutic Target for Oral Cancers: Clinical Relevance and Experimental Evidence". Available at: [Link]

  • PMC / NIH. "Abrogating the Interaction Between p53 and Mortalin (Grp75/HSPA9/mtHsp70) for Cancer Therapy: The Story so far". Available at: [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Protocol Introduction & Scientific Rationale N-(2,4-dimethoxyphenyl)-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Protocol

Introduction & Scientific Rationale

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide ( C16​H17​NO4​ ) is a highly substituted benzamide derivative. Benzamides represent a cornerstone in modern medicinal chemistry, often utilized as scaffolds for antipsychotic, antiemetic, and targeted therapeutic agents[1]. The presence of three potent electron-donating methoxy groups ( −OCH3​ ) significantly influences the electronic environment of the aromatic rings, enhancing the molecule's metabolic stability and receptor binding affinity[1].

As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as a chemically deduced system. A robust High-Performance Liquid Chromatography (HPLC) method is critical for purity assessment (>95% standard for biological assays) and pharmacokinetic profiling. The protocol detailed below is designed to be a self-validating system , ensuring that every analytical run mathematically proves its own reliability before any sample data is reported.

Physicochemical Profiling & Method Logic

To design an optimal chromatographic method, we must first analyze the analyte's intrinsic properties. The molecule dictates the method:

  • Lipophilicity (Column Selection): The compound is moderately lipophilic due to its two aromatic rings and three methoxy groups. This dictates the use of a Reversed-Phase (RP) C18 stationary phase, which provides the necessary hydrophobic retention to prevent the analyte from eluting in the void volume[2].

  • Acid-Base Properties (Mobile Phase Selection): The amide bond is neutral under standard chromatographic conditions. Unlike basic amines or acidic phenols, this compound lacks strongly ionizable groups within the pH 2–8 range. Therefore, strict pH buffering (e.g., phosphate buffers) is unnecessary. A simple binary mixture of Water and Acetonitrile is sufficient[3]. We add 0.1% Formic Acid solely to suppress secondary interactions with residual silanols on the silica column, ensuring sharp, symmetrical peaks.

  • Chromophore (Detector Selection): The highly conjugated π -electron system of the benzamide core provides strong UV absorbance. The methoxy auxochromes shift the maximum absorbance ( λmax​ ), making 254 nm an ideal wavelength for universal aromatic detection with high sensitivity[1].

MethodLogic Prop1 Lipophilicity (LogP ~2.8) Param1 Reversed-Phase C18 (Hydrophobic retention) Prop1->Param1 dictates column Prop2 Neutral Amide (No ionizable groups) Param2 Isocratic Mobile Phase (Water/MeCN, no buffer) Prop2->Param2 simplifies eluent Prop3 Aromaticity (3x Methoxy-phenyls) Param3 UV Detection (254 nm / 280 nm) Prop3->Param3 enables detection

Caption: Logical deduction of HPLC parameters from the physicochemical properties of the analyte.

Chromatographic Conditions

The following parameters have been optimized for baseline resolution, peak symmetry, and rapid throughput.

ParameterSpecification / ConditionRationale
Column Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm)High carbon load for optimal retention of lipophilic benzamides.
Mobile Phase 60% Acetonitrile : 40% Water (0.1% Formic Acid)Isocratic elution provides baseline stability; FA minimizes peak tailing.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; balances backpressure and run time.
Column Temp. 30 °CThermostatting ensures retention time reproducibility across different labs.
Injection Vol. 10 µLPrevents column overloading while maintaining high signal-to-noise (S/N).
Detection UV at 254 nm (Reference 360 nm)Captures the π→π∗ transitions of the aromatic systems[1].
Run Time 10.0 minutesEnsures complete elution of the analyte and any potential lipophilic impurities.

Experimental Protocol

Reagents and Materials
  • N-(2,4-dimethoxyphenyl)-4-methoxybenzamide Reference Standard (>99.0% purity).

  • HPLC-grade Acetonitrile (MeCN) and Methanol (MeOH).

  • Ultrapure Water (18.2 MΩ·cm) and LC-MS grade Formic Acid.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Measure 600 mL of HPLC-grade Acetonitrile and 400 mL of Ultrapure Water.

  • Add 1.0 mL of Formic Acid to the mixture.

  • Mix thoroughly and filter through a 0.45 µm PTFE membrane filter.

  • Degas the solution in an ultrasonic bath for 10 minutes to prevent bubble formation in the pump head[3].

Step 2: Stock Solution Preparation (1.0 mg/mL)

  • Accurately weigh 10.0 mg of the N-(2,4-dimethoxyphenyl)-4-methoxybenzamide standard using a microbalance.

  • Transfer to a 10 mL volumetric flask.

  • Add ~7 mL of Methanol (MeOH) and sonicate for 5 minutes until completely dissolved.

  • Make up to the mark with MeOH and invert to mix.

Step 3: Working Standards Preparation

  • Perform serial dilutions of the stock solution using the mobile phase as the diluent to prepare calibration standards at 1, 5, 10, 25, 50, and 100 µg/mL.

  • Filter all working solutions through 0.22 µm nylon syringe filters directly into HPLC autosampler vials.

Workflow Step1 1. Stock Solution Prep (1.0 mg/mL in MeOH) Step2 2. Working Standards (Serial Dilution 1-100 µg/mL) Step1->Step2 Step3 3. System Suitability Test (6 Replicate Injections) Step2->Step3 Step4 4. HPLC Analysis (Isocratic Elution) Step3->Step4 Pass Criteria (RSD < 2%) Step5 5. Data Processing (Integration & Calibration) Step4->Step5

Caption: Step-by-step experimental workflow from sample preparation to data processing.

System Suitability Testing (SST): The Self-Validating System

A method cannot be trusted unless it proves its own reliability prior to every analytical sequence. According to ICH Q2(R1) guidelines, a System Suitability Test (SST) must be performed by injecting the 50 µg/mL standard six times consecutively[4]. The system is only "cleared" for sample analysis if it meets the following stringent criteria:

SST ParameterICH Acceptance CriteriaScientific Significance
Retention Time ( Rt​ ) RSD ≤1.0% Verifies pump flow rate stability and mobile phase consistency.
Peak Area RSD ≤2.0% Validates the precision of the autosampler injection mechanism.
Tailing Factor ( Tf​ ) ≤1.5 Ensures the column is not degraded and silanol interactions are suppressed.
Theoretical Plates ( N ) ≥5000 Confirms the column maintains high resolving power and efficiency.

Method Validation Guidelines

To fully validate this method for regulatory submissions (e.g., IND/NDA applications), the following parameters must be established in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines[4][5]:

  • Linearity: Inject the working standards (1 to 100 µg/mL). Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 [3].

  • Precision (Intra-day & Inter-day): Analyze three concentration levels (Low, Medium, High) in triplicate on the same day, and across three consecutive days. The %RSD must remain ≤2.0% [3].

  • Accuracy (Recovery): Spike known amounts of the standard into a placebo matrix at 50%, 100%, and 150% of the target concentration. Acceptable recovery ranges from 98.0% to 102.0%[5].

  • Sensitivity (LOD/LOQ): Determine the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of 3:1, and the Limit of Quantitation (LOQ) at an S/N of 10:1[3].

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC method development. John Wiley & Sons. (Cited via Basrah Journal of Science). Available at: [Link]

  • Araujo, P. (2009). "Development and validation of a stability indicating high performance liquid chromatography method." ResearchGate. Available at: [Link]

  • Khan, A., et al. (2017). "Development and Validation of High Performance Liquid Chromatography Method for Determination of Metoclopramide Hydrochloride." International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Enany, E.N.M., et al. (2014). "Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method." Brieflands. Available at:[Link]

Sources

Method

Application Note: Purification of Crude N-(2,4-dimethoxyphenyl)-4-methoxybenzamide by Recrystallization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, thermodynamically grounded protocol for isolating >99% pure N-(2,4-dimethoxyphenyl)-4-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, thermodynamically grounded protocol for isolating >99% pure N-(2,4-dimethoxyphenyl)-4-methoxybenzamide from a crude synthetic mixture.

Mechanistic Rationale & Thermodynamic Principles

The synthesis of N-substituted benzamides via direct amidation or acid chloride coupling frequently yields a crude product contaminated with unreacted starting materials, coupling reagents, and hydrolysis byproducts 1. For N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, the primary impurities are typically 2,4-dimethoxyaniline (basic) and 4-methoxybenzoic acid (acidic).

While liquid-liquid extraction can remove bulk ionic impurities, achieving analytical or crystallographic purity requires exploiting the differential temperature-dependent solubility of the target molecule versus its contaminants.

The Causality of Solvent Selection

Recrystallization is not a passive filtering process; it is an active thermodynamic selection. Ethanol (EtOH) is the optimal solvent for this system due to the following mechanistic reasons:

  • Target Molecule Dynamics: N-(2,4-dimethoxyphenyl)-4-methoxybenzamide possesses a rigid, planar amide core capable of strong intermolecular hydrogen bonding, flanked by three methoxy groups 2. At the boiling point of ethanol (78°C), the solvent provides enough thermal energy and hydrogen-bond competition to dismantle the crystal lattice, achieving complete dissolution. Upon cooling to 4°C, the thermodynamic drive for the benzamide to self-associate heavily outweighs its affinity for the solvent, resulting in a steep solubility drop and subsequent crystallization.

  • Impurity Partitioning: The primary impurities—2,4-dimethoxyaniline 3 and 4-methoxybenzoic acid 4—have lower molecular weights and higher polarities relative to their size. They remain highly soluble in ethanol even at 4°C, ensuring they are partitioned entirely into the mother liquor.

Partitioning cluster_0 Cooling Phase (4°C) Mix Crude Mixture in Hot Ethanol Target Target Benzamide (Crystallizes) Mix->Target Low Cold Sol. Imp1 2,4-Dimethoxyaniline (Remains Soluble) Mix->Imp1 High Cold Sol. Imp2 4-Methoxybenzoic Acid (Remains Soluble) Mix->Imp2 High Cold Sol.

Thermodynamic partitioning of the target benzamide and primary impurities during cooling.

Physicochemical Data Summary

To establish a self-validating system, researchers must track the physical properties of the mixture components. The table below summarizes the quantitative data driving the purification logic.

CompoundRole in MixtureMolar Mass ( g/mol )Melting Point (°C)Solubility in Hot EtOHSolubility in Cold EtOH
N-(2,4-dimethoxyphenyl)-4-methoxybenzamide Target Product287.31~150-160High Low
2,4-Dimethoxyaniline Unreacted Amine153.1832-35HighHigh
4-Methoxybenzoic Acid Hydrolysis Byproduct152.15182-185HighHigh

Experimental Workflow & Protocol

The following protocol is designed to prevent "occlusion"—a phenomenon where rapid precipitation traps solvent and impurities inside the forming crystal lattice.

Workflow A 1. Crude N-(2,4-dimethoxyphenyl) -4-methoxybenzamide B 2. Suspend in Ethanol & Heat to 78°C A->B C 3. Hot Filtration (Removes Insoluble Particulates) B->C Complete Dissolution D 4. Slow Cooling to 25°C (Crystal Nucleation) C->D E 5. Ice Bath Cooling to 4°C (Maximize Yield) D->E F 6. Vacuum Filtration & Cold EtOH Wash E->F G 7. Pure Target Crystals (>99% Purity) F->G Retentate H Mother Liquor (Contains Soluble Impurities) F->H Filtrate

Experimental workflow for the recrystallization of the benzamide target using ethanol.

Step-by-Step Methodology

Step 1: Solvent Addition and Dissolution

  • Transfer the crude, dry N-(2,4-dimethoxyphenyl)-4-methoxybenzamide solid into an appropriately sized Erlenmeyer flask.

  • Add a minimum volume of absolute ethanol (EtOH) required to wet the solid.

  • Place the flask on a hot plate equipped with a magnetic stirrer and heat to a gentle boil (~78°C).

  • Causality Check: Gradually add hot ethanol in 1-2 mL increments, allowing boiling to resume between additions, until the solid is just dissolved. Adding excess solvent will drastically reduce the final yield by shifting the equilibrium solubility at 4°C.

Step 2: Decolorization & Hot Filtration (If necessary)

  • If the boiling solution is dark brown or black (indicative of oxidized 2,4-dimethoxyaniline degradation products), remove the flask from the heat, allow it to cool slightly to prevent flash-boiling, and add a small spatula tip of activated carbon (Norit).

  • Boil for an additional 5 minutes.

  • Perform a hot filtration through a fluted filter paper or a pre-warmed Büchner funnel to remove the carbon and any insoluble polymeric impurities. Note: The funnel must be pre-warmed with hot ethanol to prevent premature crystallization in the stem.

Step 3: Controlled Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation.

  • Allow the flask to cool undisturbed on the benchtop to room temperature (25°C).

  • Causality Check: Do not agitate or immediately place the flask in an ice bath. Slow cooling promotes the formation of a highly ordered, thermodynamically stable crystal lattice, which naturally excludes the structurally dissimilar 2,4-dimethoxyaniline and 4-methoxybenzoic acid molecules.

  • Once room temperature is reached and crystal growth has plateaued, transfer the flask to an ice-water bath (4°C) for 30 minutes to depress the solubility of the target molecule and maximize recovery.

Step 4: Isolation and Washing

  • Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount of ice-cold ethanol (1-2 mL).

  • Causality Check: The cold wash displaces the impurity-laden mother liquor from the surface of the crystals without providing enough thermal energy to redissolve the purified product.

Step 5: Drying and Validation

  • Maintain the vacuum for 10-15 minutes to pull air through the filter cake.

  • Transfer the crystals to a vacuum desiccator or drying oven (set below 60°C) to remove residual solvent.

  • Self-Validation: Verify purity by taking a sharp melting point (expected range ~150-160°C). A depressed or broad melting point indicates trapped solvent or residual impurities, necessitating a second recrystallization. Confirm structural integrity via High-Resolution Mass Spectrometry (HRMS) or 1H NMR 1.

References

  • Benchchem. Classical and Contemporary Synthetic Routes to the Benzamide (B126) Core. Retrieved from: 1

  • PubChem. 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652. National Center for Biotechnology Information. Retrieved from: 3

  • PubChem. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478. National Center for Biotechnology Information. Retrieved from: 4

  • ACS Publications. Polymorphic Diversity: N-Phenylbenzamide as a Possible Polymorphophore. Crystal Growth & Design. Retrieved from: 2

Sources

Application

column chromatography protocol for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

An Application Guide and Protocol for the Chromatographic Purification of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a det...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol for the Chromatographic Purification of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the purification of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide using silica gel column chromatography. N-substituted benzamides are a significant class of compounds in medicinal chemistry and drug development, making robust purification methodologies essential for downstream applications.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into method development, column packing, sample application, elution, and analysis. The protocol emphasizes the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Purification

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is a moderately polar aromatic amide. Its structure, featuring multiple methoxy groups, makes it a valuable scaffold in synthetic and medicinal chemistry.[1] The successful synthesis of such target molecules is invariably followed by a critical purification step to remove unreacted starting materials, reagents, and by-products. Column chromatography is a cornerstone technique in organic chemistry for the preparative-scale separation and purification of compounds from complex mixtures.[2][3]

This protocol leverages the principles of normal-phase adsorption chromatography, where separation is governed by the differential affinity of compounds for a polar stationary phase versus a less polar mobile phase.[3] We will detail a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC), to ensure an efficient and successful purification.

Foundational Principles of the Chromatographic Separation

The success of this purification hinges on the interplay between the compound, the stationary phase, and the mobile phase.

  • The Stationary Phase: Silica Gel Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography due to its high polarity and versatility.[4][5] Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar functional groups on the analyte, such as the amide and methoxy groups of our target compound.[6] Compounds with stronger interactions will be adsorbed more tightly and move down the column more slowly.[2] Standard silica gel is slightly acidic, which is generally not a concern for stable amides but should be noted.[2]

  • The Mobile Phase (Eluent): Tuning Elution Strength The mobile phase is a solvent or mixture of solvents that flows through the stationary phase, carrying the analytes with it.[3] In normal-phase chromatography, a non-polar solvent is typically used as the base, and a more polar solvent is added to increase the eluting strength.[5] A common and effective combination is a mixture of hexane (non-polar) and ethyl acetate (polar). By adjusting the ratio of these solvents, we can finely control the rate at which our target compound and its impurities travel through the column.

  • The Role of Thin-Layer Chromatography (TLC) in Method Development Before committing to a large-scale column, the ideal solvent system is rapidly determined using TLC.[4][7] TLC operates on the same principles as column chromatography. The goal is to identify a mobile phase composition in which the target compound, N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, exhibits a Retention Factor (Rf) of approximately 0.30-0.35.[2][7] This Rf value typically provides the best balance of separation from impurities and a reasonable elution time.

Materials and Equipment

Table 1: Required Equipment
EquipmentPurpose
Glass Chromatography ColumnTo house the stationary phase.
Separatory Funnel/Solvent ReservoirTo add the mobile phase to the column.
Test Tubes and RackFor collecting fractions.
TLC Plates (Silica Gel 60 F₂₅₄)For method development and fraction analysis.
TLC Developing ChamberTo develop TLC plates in a solvent-saturated atmosphere.
UV Lamp (254 nm)For visualizing TLC plates.
Round-Bottom FlasksFor sample preparation and combining fractions.
Rotary EvaporatorFor solvent removal post-purification.
Glass Funnel & Powder FunnelFor adding sand and silica gel.
Beakers and Erlenmeyer FlasksFor preparing solvents and slurries.
Glass Pasteur PipettesFor spotting TLC plates and sample loading.
Cotton or Glass WoolTo plug the bottom of the column.
Table 2: Chemicals and Reagents
ChemicalGradePurpose
Crude N-(2,4-dimethoxyphenyl)-4-methoxybenzamideSynthesis GradeThe mixture to be purified.
Silica Gel (230-400 mesh)Chromatography GradeStationary Phase.
HexaneACS or HPLC GradeMobile Phase Component (Non-polar).
Ethyl Acetate (EtOAc)ACS or HPLC GradeMobile Phase Component (Polar).
Dichloromethane (DCM)ACS or HPLC GradeSolvent for sample loading (optional).
Sand (Washed)Laboratory GradeProtective layer for the stationary phase.

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into five critical stages, from initial method development to the final isolation of the pure product.

Part 1: Method Development with Thin-Layer Chromatography (TLC)

The causality here is critical: time spent optimizing on TLC saves significant time and material during the column chromatography stage.

  • Prepare the TLC Chamber: Pour a small amount (~0.5 cm depth) of a test solvent system (e.g., 20% Ethyl Acetate in Hexane) into a TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere, which ensures reproducible results. Cover with a lid.[7]

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like DCM. Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate. Make the spot as small and concentrated as possible for better separation.[7]

  • Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the baseline.[8] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Calculate Rf: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the separated spots under a UV lamp (254 nm) and circle them.

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimize: Analyze the TLC plate. If the target spot has an Rf > 0.4, the solvent system is too polar. If the Rf < 0.2, it is not polar enough. Adjust the ethyl acetate/hexane ratio and repeat the process until the Rf of the desired product is ~0.3.[5]

Table 3: Example TLC Method Development
Solvent System (EtOAc in Hexane)Observed Rf of Target CompoundInterpretation
10%0.15Eluent is not polar enough.
20%0.32Optimal. Good separation from less polar (higher Rf) and more polar (lower Rf) impurities.
30%0.50Eluent is too polar; poor separation from less polar impurities.
Part 2: Column Preparation (Wet Packing)

A well-packed column is the foundation of a good separation. The wet packing method is superior as it minimizes the chances of air bubbles and channeling.[9]

  • Column Setup: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[2][10]

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (a good rule of thumb is 30-50 times the weight of your crude sample).[2] Add your initial, least polar eluting solvent (e.g., 10% EtOAc in Hexane) to create a pourable slurry.

  • Pack the Column: Fill the column about halfway with the same eluting solvent. While swirling the silica slurry to keep it suspended, pour it into the column using a powder funnel.

  • Settle and Compact: Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing. Open the stopcock to drain some solvent, which helps compact the silica bed. Continuously add solvent to the top so the silica never runs dry.

  • Finalize: Once the silica has settled into a stable bed, add a final ~1 cm layer of sand on top to protect the surface from being disturbed during solvent addition.[9] Drain the solvent until its level is just at the top of the sand layer. The column is now ready for loading.

Part 3: Sample Loading (Dry Loading Recommended)

For optimal separation, the sample must be applied to the column in a highly concentrated, narrow band. Dry loading is often the most effective method.[10]

  • Dissolve the crude N-(2,4-dimethoxyphenyl)-4-methoxybenzamide (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (e.g., 2-3 grams) to this solution.

  • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

  • Gently cover the sample layer with a small amount of sand.

Part 4: Elution and Fraction Collection

This is the active separation phase. A gradient elution approach, where the polarity of the mobile phase is gradually increased, is highly effective for separating compounds with different polarities.[3][7]

  • Begin Elution: Carefully add the initial mobile phase (e.g., 10% EtOAc in Hexane) to the top of the column, filling the reservoir.

  • Start Collecting: Open the stopcock to begin the flow and start collecting the eluent in numbered test tubes.

  • Apply Gradient: Start with the low-polarity mobile phase determined by TLC. After collecting a set number of fractions, gradually increase the polarity of the mobile phase (e.g., move from 10% to 15%, then to 20% EtOAc in Hexane).[11] This will first wash out non-polar impurities, followed by your slightly more polar product, and finally the highly polar impurities.

  • Maintain Flow: Continuously monitor the solvent level and replenish it as needed. Never let the solvent level drop below the top of the stationary phase.

Part 5: Fraction Analysis and Product Isolation
  • Monitor with TLC: As fractions are collected, analyze them using TLC with the optimized solvent system to track the elution of the product.[7] Spot the crude mixture as a reference.

  • Combine Pure Fractions: Once you have identified all the fractions containing only the pure desired compound, combine them in a suitably sized round-bottom flask.

  • Isolate the Product: Remove the solvent from the combined fractions using a rotary evaporator.[10] The remaining solid or oil is your purified N-(2,4-dimethoxyphenyl)-4-methoxybenzamide.

  • Confirm Purity: Assess the purity of the final product using TLC and other analytical methods (e.g., NMR, melting point).

Visualizations

Workflow Diagram

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_final Final Product TLC 1. TLC Method Development Pack 2. Pack Column (Wet Method) TLC->Pack Determines Solvent System Load 3. Dry Load Crude Sample Pack->Load Elute 4. Gradient Elution & Fraction Collection Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Isolate 7. Solvent Removal (Rotovap) Combine->Isolate PureProduct Pure N-(2,4-dimethoxyphenyl) -4-methoxybenzamide Isolate->PureProduct

Caption: Structure of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide.

Troubleshooting

Table 4: Common Issues and Solutions
IssuePotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands - Improper solvent system selection.- Column overloaded with sample.- Sample band was too wide during loading.- Re-optimize mobile phase with TLC.- Use a larger column or less sample (ratio of silica:sample should be >30:1).- Ensure sample is loaded in a minimal volume (dry loading is best).
Cracked or Channeling Silica Bed - Column ran dry.- Packing was not uniform.- Column must be re-packed.- Always keep the solvent level above the silica bed. Use the wet packing slurry method for a more uniform bed.
Very Slow Flow Rate - Silica gel is too fine.- Column is packed too tightly.- Cotton/wool plug is too dense.- Apply light positive pressure ("flash chromatography").- Ensure the plug is not overly compressed.
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (increase % of ethyl acetate).
Product Degradation on Column - Silica gel is acidic and the compound is acid-sensitive.- Add a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize the silica. [12]

Safety Precautions

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.

  • Solvent Handling: Organic solvents are flammable and/or toxic. Avoid inhalation of vapors and contact with skin.

  • Silica Dust: Avoid inhaling fine silica gel powder during column packing.

  • SDS: Consult the Safety Data Sheet (SDS) for all chemicals used in this protocol before starting any work.

References

  • Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Available at: [Link]

  • MicroSolv Technology Corp. (n.d.). How to Use Cogent Amide™ HPLC Columns. Available at: [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • Falleng, M., et al. (2013). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. PMC. Available at: [Link]

  • Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Available at: [Link]

  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzamide. PubChem Compound Database. Available at: [Link]

  • Perez, J. A. C., et al. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. PMC. Available at: [Link]

  • University of Toronto. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Available at: [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Available at: [Link]

  • University of Alberta. (n.d.). Column chromatography. Available at: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available at: [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]

  • Chemsrc. (2026, February 18). CAS#:324046-58-4 | N-(2,4-dimethoxyphenyl)-2,6-dimethoxybenzamide. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of two amide‐bonded stationary phases and comparative evaluation under mixed‐mode chromatography. Available at: [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Available at: [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Vaia. (2022, January 26). Column Chromatography: Procedure, Technique & Examples. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of a compound containing methoxybenzamide. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). Available at: [Link]

  • Beilstein Journals. (n.d.). Combined directed ortho-zincation and palladium-catalyzed strategies: Synthesis of 4,n-dimethoxy-substituted benzo[b]furans. Available at: [Link]

  • NextSDS. (n.d.). N-(2,4-DiMethylphenyl)-4-MethoxybenzaMide, 97%. Available at: [Link]

  • University of the Western Cape. (n.d.). CHAPTER 6: ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA. Available at: [Link]

  • Google Patents. (n.d.). CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine.
  • Senzer, B. D., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • MDPI. (2024, December 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Available at: [Link]

Sources

Method

Analytical Methodologies for the Quantification of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

Executive Summary & Physicochemical Rationale N-(2,4-dimethoxyphenyl)-4-methoxybenzamide (C₁₆H₁₇NO₄) is a highly functionalized synthetic intermediate and pharmacophore scaffold with a monoisotopic mass of 287.11576 Da[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide (C₁₆H₁₇NO₄) is a highly functionalized synthetic intermediate and pharmacophore scaffold with a monoisotopic mass of 287.11576 Da[1]. The accurate quantification of this compound in both biological matrices (for pharmacokinetic profiling) and neat formulations (for quality control) requires orthogonal analytical approaches.

Causality in Method Design: The structural features of this molecule dictate its analytical behavior. The presence of three methoxy (-OCH₃) groups acts as potent electron-donating moieties[1]. In the context of Electrospray Ionization (ESI), these groups significantly enhance the electron density around the amide nitrogen and carbonyl oxygen, facilitating highly efficient protonation to form the [M+H]⁺ ion (m/z 288.1). Furthermore, the dual aromatic ring system (dimethoxyphenyl and methoxybenzoyl) imparts significant lipophilicity, making the compound highly retentive on reverse-phase C18 stationary phases and providing a strong UV chromophore (π-π* transitions) for optical detection.

To address different analytical needs, this application note details two self-validating protocols: a high-sensitivity LC-MS/MS method for biological matrices and a robust HPLC-UV method for formulation analysis.

Analytical Workflow Architecture

AnalyticalWorkflow Start Sample Matrix (Plasma / Formulation) Prep Sample Preparation (LLE / Dilution) Start->Prep Extraction/Solvation LC Chromatographic Separation (C18 Reverse-Phase) Prep->LC 10 µL Injection DetectMS LC-MS/MS Detection (ESI+, MRM Mode) LC->DetectMS Trace Level (PK) DetectUV HPLC-UV Detection (254 nm) LC->DetectUV High Conc. (QC) Data Data Acquisition & Quantification DetectMS->Data DetectUV->Data

Caption: Analytical workflow for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide quantification.

Protocol 1: High-Throughput LC-MS/MS for Bioanalysis

This protocol is designed for the trace-level quantification of the target compound in plasma, utilizing Liquid-Liquid Extraction (LLE) to mitigate matrix effects.

Rationale for Sample Preparation

Protein Precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in the ESI source. Because N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is highly lipophilic and uncharged at physiological pH, LLE using ethyl acetate selectively partitions the analyte into the organic phase, leaving polar salts, proteins, and phospholipids in the aqueous layer.

Step-by-Step Extraction Protocol
  • Aliquot: Transfer 50 µL of plasma sample (or calibration standard) into a 2.0 mL microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of IS working solution (e.g., N-(phenyl)-4-methoxybenzamide-d4 at 100 ng/mL) and vortex for 10 seconds.

  • Extraction: Add 500 µL of LC-MS grade Ethyl Acetate. Vortex vigorously for 5 minutes to ensure complete partitioning.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Evaporation: Transfer 400 µL of the upper organic layer to a clean 96-well plate or tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 2 minutes and transfer to an autosampler vial.

Chromatographic & Mass Spectrometric Conditions

Separation is achieved using a sub-2 µm C18 column to provide sharp peak shapes and minimize run times[2]. The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode. Upon collision-induced dissociation (CID), the protonated molecular ion undergoes cleavage at the amide C-N bond, generating a highly stable 4-methoxybenzoyl cation at m/z 135.0[3].

Table 1: LC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN)
0.00 0.40 90.0 10.0
0.50 0.40 90.0 10.0
2.50 0.40 5.0 95.0
3.50 0.40 5.0 95.0
3.60 0.40 90.0 10.0

| 5.00 | 0.40 | 90.0 | 10.0 |

Table 2: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
Target 288.1 135.0 50 22 Quantifier
Target 288.1 154.1 50 18 Qualifier

| IS | 232.1 | 135.0 | 50 | 22 | IS Quantifier |

Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, the system must self-validate:

  • Carryover Check: Inject a blank solvent immediately after the Upper Limit of Quantification (ULOQ). The peak area at the target retention time must be < 20% of the Lower Limit of Quantification (LLOQ).

  • Sensitivity Check: Inject the LLOQ standard. The Signal-to-Noise (S/N) ratio for the m/z 135.0 transition must be ≥ 10.

Protocol 2: Stability-Indicating HPLC-UV for Formulation QC

For bulk drug substance purity or formulation quality control, LC-MS/MS is prone to detector saturation. A stability-indicating HPLC-UV method provides the necessary dynamic range and robustness.

Rationale for UV Detection

The N-(2,4-dimethoxyphenyl)-4-methoxybenzamide structure contains highly conjugated aromatic systems. The electron-donating methoxy groups cause a bathochromic shift in the UV absorption spectrum, yielding a strong, reliable absorption maximum near 254 nm.

Step-by-Step Analytical Protocol
  • Stock Solution: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of LC-grade Methanol to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Working Solutions: Dilute the stock solution with mobile phase to create a calibration curve ranging from 1.0 to 50.0 µg/mL.

  • Chromatography:

    • Column: Waters Symmetry C18 (4.6 × 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution using 60% Acetonitrile and 40% Water (containing 0.1% Trifluoroacetic acid to suppress silanol interactions).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 254 nm.

  • Forced Degradation (Self-Validation): To prove the method is stability-indicating, expose a 50 µg/mL sample aliquot to 0.1 M HCl at 60°C for 2 hours (hydrolysis of the amide bond). The method must successfully resolve the parent peak from the degradation products (2,4-dimethoxyaniline and 4-methoxybenzoic acid).

Quantitative Data & Validation Metrics

Both methods must be validated according to ICH M10 guidelines for bioanalytical and analytical procedures. The expected performance metrics for the developed protocols are summarized below.

Table 3: Comparative Validation Metrics

Parameter LC-MS/MS (Plasma) HPLC-UV (Formulation) Acceptance Criteria (ICH M10)
Linear Range 0.5 – 500 ng/mL 1.0 – 50.0 µg/mL R² ≥ 0.990
Intra-day Precision (CV%) 3.2% – 6.5% 0.8% – 1.5% ≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy 94.5% – 105.2% 98.5% – 101.2% 85% – 115%
Recovery (Extraction) 88.4% ± 4.1% N/A (Direct Dilution) Consistent and reproducible

| Matrix Effect | 92.1% (Minimal suppression) | N/A | 85% – 115% |

References

  • Zhou, Y., et al. "Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • American Chemical Society (ACS). "Unraveling the Metabolic Enigma: A High-Resolution LC–MS Approach... (Methoxybenzamide Fragmentation Pathways)." Journal of Agricultural and Food Chemistry. Available at: [Link]

  • MassBank. "N-ethyl-4-methoxybenzamide; LC-ESI-QFT; MS2." MassBank High-Resolution MS Database. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: N-(2,4-dimethoxyphenyl)-4-methoxybenzamide as a Putative Chemical Probe for the Sigma-2 (σ2) Receptor

Abstract N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is a synthetic small molecule belonging to the N-substituted benzamide class of compounds. While this specific molecule is not yet extensively characterized in peer-rev...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is a synthetic small molecule belonging to the N-substituted benzamide class of compounds. While this specific molecule is not yet extensively characterized in peer-reviewed literature, a detailed analysis of its structural components provides a strong scientific rationale for its use as a putative chemical probe. The benzamide scaffold is a privileged structure in medicinal chemistry, and the specific methoxy substitutions are known to confer high affinity and selectivity for specific biological targets[1][2]. Notably, the presence of a para-methoxy group on the benzamide phenyl ring has been demonstrated to dramatically increase selectivity for the sigma-2 (σ2) receptor over the sigma-1 (σ1) subtype[3][4]. The σ2 receptor is a promising therapeutic target, particularly in oncology, due to its overexpression in rapidly proliferating cells and its role in tumor progression[3]. This document provides a comprehensive guide for researchers, outlining the proposed mechanism of action, detailed experimental protocols, and data interpretation guidelines for using N-(2,4-dimethoxyphenyl)-4-methoxybenzamide to investigate σ2 receptor biology.

Background and Proposed Mechanism of Action

The N-(2,4-dimethoxyphenyl)-4-methoxybenzamide molecule combines three key structural motifs that inform its likely biological activity:

  • Benzamide Core: A foundational structure in numerous clinically approved drugs, known to interact with a wide range of enzymes and receptors[2].

  • 4-Methoxybenzoyl Group: The electron-donating methoxy group at the para-position is a critical determinant for σ2 receptor selectivity. Studies on structurally related benzamide-isoquinoline derivatives have shown that this specific substitution can improve σ2 selectivity by over 600-fold compared to the σ1 receptor[3][4].

  • 2,4-Dimethoxyphenyl Group: Methoxy groups are known to enhance metabolic stability and can influence a molecule's interaction with biological targets through electronic and steric effects[1][5]. This moiety is a common feature in many biologically active compounds, contributing to binding affinity[1].

The Sigma-2 (σ2) Receptor Target: The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is a unique protein implicated in cell proliferation, apoptosis, and cellular stress responses. It is found in high densities in a variety of tumor cell lines and human tumor tissues, making it a compelling target for both diagnostic imaging and therapeutic intervention. Ligands that bind to the σ2 receptor can induce apoptosis and inhibit cell proliferation, suggesting a role in regulating key cancer signaling pathways.

This probe, hereafter designated DMB-4-MB , is hypothesized to act as a selective antagonist or modulator of the σ2 receptor. By occupying the ligand-binding site, it can be used to block the endogenous functions of the receptor, allowing for the elucidation of its downstream signaling pathways and its role in cancer cell pathophysiology.

sigma2_pathway sigma2 σ2 Receptor (TMEM97) proliferation Cell Proliferation & Survival sigma2->proliferation Blocks Pro-survival Signal apoptosis Apoptosis Induction sigma2->apoptosis Promotes Apoptotic Signal probe DMB-4-MB (Chemical Probe) probe->sigma2 downstream Downstream Effectors (e.g., Caspases, Bcl-2 family) apoptosis->downstream

Caption: Proposed mechanism of DMB-4-MB action on the σ2 receptor pathway.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity and activity of the chemical probe.

PropertyValueSource / Notes
Chemical Name N-(2,4-dimethoxyphenyl)-4-methoxybenzamideIUPAC
Synonyms DMB-4-MBFor laboratory use
Molecular Formula C₁₆H₁₇NO₄[6]
Molecular Weight 287.31 g/mol [6]
Appearance White to off-white solidVisual Inspection
Solubility Soluble in DMSO (>10 mM), Ethanol. Insoluble in water.Prepare stock solutions in 100% DMSO.
Storage Store at -20°C as a solid or in DMSO solution. Protect from light.Long-term stability. Avoid repeated freeze-thaw cycles.
Experimental Protocols & Methodologies

The following protocols provide a framework for validating the target engagement and cellular activity of DMB-4-MB.

3.1 Overall Experimental Workflow

The validation of a new chemical probe requires a systematic approach, beginning with target binding confirmation and proceeding to functional cellular assays. It is imperative to include a structurally similar but biologically inactive negative control to ensure that the observed effects are specific to the probe's intended action. An analog such as N-(2,4-dimethoxyphenyl)-4-nitrobenzamide can serve this purpose, as the electron-withdrawing nitro group is predicted to decrease σ2 affinity[3][7].

workflow start Start: DMB-4-MB Probe step1 Protocol 3.2: Radioligand Competitive Binding Assay start->step1 decision Selective σ2 Ligand? step1->decision step2 Protocol 3.3: σ1 Receptor Counter-Screen step2->decision step3 Protocol 3.4: Cell Proliferation Assay (MTT / CellTiter-Glo) step4 Protocol 3.5: Apoptosis Assay (Annexin V / Caspase-3/7) step3->step4 conclusion Validated for Cellular Studies step4->conclusion decision->step3 Yes stop Re-evaluate or Redesign decision->stop No

Caption: Workflow for validating DMB-4-MB as a selective σ2 receptor probe.

3.2 Protocol: Radioligand Competitive Binding Assay for σ2 Receptor

Objective: To determine the binding affinity (Ki) of DMB-4-MB for the σ2 receptor.

Expertise & Rationale: This assay directly measures the ability of the probe to displace a known high-affinity radioligand from the receptor. Using membranes from a cell line known to overexpress the σ2 receptor, such as the human prostate cancer cell line PC-3, ensures a robust signal.

Materials:

  • PC-3 cell membranes (or other high σ2-expressing cell line)

  • Radioligand: [³H]Di-o-tolylguanidine ([³H]DTG)

  • Non-labeled (+)-pentazocine (for masking σ1 sites)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • DMB-4-MB stock solution (10 mM in DMSO)

  • Non-specific binding control: Haloperidol (10 µM final concentration)

  • 96-well filter plates (GF/B) and vacuum manifold

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare Reagents: Prepare serial dilutions of DMB-4-MB in assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL PC-3 cell membranes (100-200 µg protein)

    • 50 µL [³H]DTG (final concentration ~3 nM)

    • 50 µL (+)-pentazocine (final concentration 300 nM to saturate σ1 sites)

    • 50 µL of DMB-4-MB dilution (ranging from 10 pM to 100 µM), buffer (for total binding), or Haloperidol (for non-specific binding).

  • Incubation: Incubate the plate at room temperature for 120 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a vacuum manifold. Wash each filter 3 times with 200 µL of ice-cold assay buffer.

  • Quantification: Punch out the filters, place them in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of DMB-4-MB. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

3.3 Protocol: Cell Proliferation Assay

Objective: To assess the functional effect of DMB-4-MB on the proliferation of cancer cells.

Expertise & Rationale: The σ2 receptor is implicated in regulating cell proliferation. A selective probe should inhibit the growth of cancer cells that are known to be dependent on σ2 receptor signaling. We will use both a high σ2-expressing line (e.g., MCF-7 breast cancer) and a low-expressing line as a control for specificity.

Materials:

  • MCF-7 cells (high σ2 expression) and a suitable low-expression control cell line.

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • DMB-4-MB and negative control compound (10 mM stocks in DMSO)

  • MTT reagent or a luminescent viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom plates for cell culture

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of DMB-4-MB and the negative control in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes. Read luminescence.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the percentage of viability against the log concentration of the compound and fit a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Trustworthiness & Self-Validation

To ensure the reliability of experimental results, every protocol must incorporate a self-validating system:

  • Orthogonal Assays: Confirm findings from one assay with another that relies on a different biological principle. For example, a decrease in proliferation (MTT assay) should be corroborated with an increase in cell death (Annexin V/PI staining).

  • Appropriate Controls:

    • Vehicle Control: Always include a DMSO control at the same final concentration as your highest compound concentration to account for solvent effects.

    • Positive Control: Use a known, well-characterized σ2 ligand in parallel to validate the assay performance.

    • Negative Control: A structurally similar but inactive compound is crucial to demonstrate that the observed cellular phenotype is due to specific σ2 receptor engagement and not off-target effects or general compound toxicity[8].

  • Selectivity Profiling: The value of a chemical probe is defined by its selectivity. It is essential to counter-screen DMB-4-MB against the σ1 receptor and potentially a broader panel of receptors to confirm its specificity for σ2.

References
  • BenchChem. (n.d.). Application Notes and Protocols: N-methyl-2- (phenylamino)benzamide Derivatives as Dual- Inhibitor Chemical Probes for.
  • BenchChem. (n.d.). N-(2,4-dimethoxyphenyl)-4-methoxybenzamide.
  • Chu, U. B., & Ruoho, A. E. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry, 19(24), 7435–7440. [Link]

  • ResearchGate. (2011). Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand | Request PDF.
  • Glennon, R. A., et al. (2000). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 43(5), 1011–1018. [Link]

  • BenchChem. (n.d.). Biological Activity of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE: An Overview of Related Compounds.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

  • BenchChem. (n.d.). The Methoxy Group: A Structural and Functional Analysis for Drug Discovery.
  • Wang, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 255, 115387. [Link]

  • Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov.
  • Moody, C. J., et al. (2015). Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. Journal of Medicinal Chemistry, 58(23), 9228–9242. [Link]

  • ResearchGate. (2025). Synthesis of a compound containing methoxybenzamide.
  • ResearchGate. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 | Request PDF.
  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • Niewiadomy, A., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(5), 943–950.
  • Sigma-Aldrich. (n.d.). N-(2,4-DIMETHOXYPHENYL)BENZAMIDE AldrichCPR.
  • Manivel, P., et al. (2017). Synthesis and biological applications of (E)-4-Methoxy-N′-(2,3,4- trimethoxybenzylidene)benzohydrazide monohydrate.
  • PubChem. (n.d.). N-(2,4-dimethoxyphenyl)-4-nitrobenzamide.
  • BLDpharm. (n.d.). 1718-92-9|3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide.
  • NextSDS. (n.d.). N-(2,4-DiMethylphenyl)-4-MethoxybenzaMide, 97%.
  • EUbOPEN. (n.d.). Chemical probes.

Sources

Method

Application Notes and Protocols: N-(2,4-dimethoxyphenyl)-4-methoxybenzamide in Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the N-arylbenzamide scaffold stands as a "privileged structure," a molecular framework that demonstrates a remarkabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the N-arylbenzamide scaffold stands as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for interacting with a diverse array of biological targets.[1] This guide focuses on a specific, yet largely unexplored, derivative: N-(2,4-dimethoxyphenyl)-4-methoxybenzamide . This compound uniquely combines three key structural motifs, each contributing to a promising, albeit hypothetical, pharmacological profile: the N-arylbenzamide core, a 2,4-dimethoxyphenyl moiety, and a 4-methoxybenzoyl group.

The strategic placement of methoxy (-OCH3) groups is a well-established tactic in drug design. These electron-donating groups can significantly influence a molecule's electronic environment, enhance metabolic stability, and improve its pharmacokinetic profile.[1] The 2,4-dimethoxyphenyl fragment, in particular, is a recurring feature in biologically active compounds, often conferring specific conformational preferences that can lead to high-affinity binding with enzymes and receptors.[1] This document serves as a comprehensive technical guide for researchers, providing a forward-looking perspective on the potential applications of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide and detailed protocols for its synthesis and preliminary biological evaluation.

Hypothesized Medicinal Chemistry Applications

While direct biological data for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is not extensively available in the public domain, a thorough analysis of structurally related compounds allows for the formulation of several compelling hypotheses regarding its potential therapeutic applications.

Anticancer Activity: A Putative Tubulin Polymerization Inhibitor

The trimethoxyphenyl motif is a hallmark of many potent anticancer agents that function by disrupting microtubule dynamics, a critical process for cell division. Notably, compounds bearing a 2,5-dimethoxybenzyl group have demonstrated significant cytotoxic effects against various cancer cell lines, including lung, ovarian, and breast cancer, with IC50 values in the low micromolar range.[2][3] It is plausible that the 2,4-dimethoxyphenyl moiety in our target compound could similarly interact with the colchicine-binding site on tubulin, thereby inhibiting its polymerization and arresting cancer cells in the G2/M phase of the cell cycle.

Anticonvulsant Properties: Modulating Neuronal Excitability

A compelling body of evidence suggests a strong correlation between the 2,4-dimethoxyphenyl moiety and anticonvulsant activity. Various 2,4-dimethoxyphenylsemicarbazones have demonstrated significant protection in animal models of seizures, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens.[4] The proposed mechanism for some of these compounds involves the elevation of gamma-aminobutyric acid (GABA) levels in the brain, a key inhibitory neurotransmitter.[4] Furthermore, other 4-methoxybenzanilide derivatives have also shown potent anti-MES activity.[5] This convergence of findings strongly suggests that N-(2,4-dimethoxyphenyl)-4-methoxybenzamide warrants investigation for its potential as a novel anticonvulsant agent.

Antimicrobial Potential: Targeting Bacterial Cell Division

The benzamide scaffold is a promising starting point for the development of novel antimicrobial agents.[6] Certain benzamide derivatives have been shown to target the bacterial cell division protein FtsZ, an essential and highly conserved protein in bacteria, making it an attractive target for broad-spectrum antibiotics.[7] The lipophilic nature imparted by the three methoxy groups in N-(2,4-dimethoxyphenyl)-4-methoxybenzamide could enhance its ability to penetrate bacterial cell walls, a crucial step for reaching intracellular targets like FtsZ.

Experimental Protocols

Synthesis of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

This protocol describes a standard and reliable method for the synthesis of the title compound via the acylation of 2,4-dimethoxyaniline with 4-methoxybenzoyl chloride.

Diagram of Synthetic Workflow:

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Purification & Product 2_4_dimethoxyaniline 2,4-Dimethoxyaniline reaction_step Amide Coupling (e.g., Schotten-Baumann) 2_4_dimethoxyaniline->reaction_step 4_methoxybenzoyl_chloride 4-Methoxybenzoyl Chloride 4_methoxybenzoyl_chloride->reaction_step crude_product Crude Product reaction_step->crude_product purification Recrystallization (e.g., from Ethanol) crude_product->purification final_product N-(2,4-dimethoxyphenyl)- 4-methoxybenzamide purification->final_product

Caption: Synthetic workflow for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide.

Materials:

  • 2,4-Dimethoxyaniline

  • 4-Methoxybenzoyl chloride

  • Pyridine (or 10% aqueous sodium hydroxide)

  • Dichloromethane (DCM)

  • Ethanol

  • Distilled water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2,4-dimethoxyaniline in dichloromethane.

  • Base Addition: Add 1.2 equivalents of pyridine to the solution and cool the mixture in an ice bath.

  • Acylation: Slowly add a solution of 1.05 equivalents of 4-methoxybenzoyl chloride in dichloromethane to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding distilled water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure N-(2,4-dimethoxyphenyl)-4-methoxybenzamide as a crystalline solid.

Characterization of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical Technique Purpose Expected Observations
¹H NMR To determine the proton environment of the molecule.Distinct signals for the three methoxy groups (~3.8 ppm), an amide proton (singlet, may be broad), and aromatic protons in their respective regions.[1]
¹³C NMR To identify all unique carbon atoms in the molecule.Resonances for the three methoxy carbons, aromatic carbons, and the amide carbonyl carbon.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of C16H17NO4.
Infrared (IR) Spectroscopy To identify key functional groups.Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and C-O stretches of the ether groups.
Melting Point To assess the purity of the compound.A sharp and defined melting point range.
In Vitro Anticancer Activity Screening: MTT Assay

This protocol outlines a standard method for assessing the cytotoxicity of the compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • N-(2,4-dimethoxyphenyl)-4-methoxybenzamide stock solution in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with serial dilutions of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of a Proposed Mechanism of Action:

anticancer_moa Compound N-(2,4-dimethoxyphenyl)- 4-methoxybenzamide Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Conclusion and Future Directions

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide represents a molecule of significant interest at the crossroads of established pharmacophores. The application notes and protocols provided herein offer a foundational framework for its synthesis, characterization, and preliminary biological screening. While its therapeutic potential is currently inferred from structurally related compounds, the convergence of evidence strongly supports its investigation as a novel anticancer, anticonvulsant, and antimicrobial agent. Future research should focus on a comprehensive evaluation of its biological activities, elucidation of its precise mechanisms of action, and structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

  • Al-Bidhani, M. A., et al. (2023).
  • Alhadad, J. A., et al. (2023). Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity. Frontiers in Chemistry, 11, 1185507.
  • Thirumurugan, R., et al. (2006). 2,4-Dimethoxyphenylsemicarbazones With Anticonvulsant Activity Against Three Animal Models of Seizures: Synthesis and Pharmacological Evaluation. Bioorganic & Medicinal Chemistry, 14(9), 3106-12.
  • Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844.
  • Koval, A. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7208.
  • Clark, C. R., & McMillian, C. L. (1990). Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. Journal of Pharmaceutical Sciences, 79(3), 220-2.
  • Damani, L. A., et al. (1982). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 12(8), 527-34.
  • Caruso, A., et al. (2021). New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. Molecules, 26(11), 3224.
  • Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2135.
  • Jones, C. D., et al. (1990). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Journal of Medicinal Chemistry, 33(1), 416-29.
  • Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188.
  • Lakshmi, N., et al. (2020). Synthesis, crystal growth and characterization of organic nonlinear optical materials methoxy-N,N-diphenylbenzamides. Journal of Materials Science: Materials in Electronics, 31, 12629-12642.
  • Clark, C. R., et al. (1984). Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)
  • Nishimura, K., et al. (2012). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 37(2), 148-154.
  • Mah, R., et al. (2020).
  • Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 133, 106403.
  • Al-Suaily, A. K., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Egyptian Journal of Chemistry, 67(10), 23-30.
  • Nazzaro, F., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807.
  • Niewiadomy, A., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(5), 943-50.
  • Li, Y., et al. (2021). The mechanism and structure–activity relationship of amide bond formation by silane derivatives: a computational study. Organic & Biomolecular Chemistry, 19(39), 8560-8569.
  • Khalaji, A. D., & Grivani, G. (2011). Synthesis, spectroscopic characterization, crystal structures, and theoretical studies of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone. Structural Chemistry, 22(5), 1041-1049.
  • León, L. G., et al. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13379-13398.
  • Gatti, G., et al. (1994). Synthesis and Preliminary Pharmacological Investigation of N-lupinyl-2-methoxybenzamides. Archiv der Pharmazie, 327(1), 3-10.
  • Gonzales-Castañeda, C., et al. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. International Journal of Molecular Sciences, 26(2), 1007.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

Welcome to the technical support center for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges with this compound in aqueous buffer systems. Our goal is to provide you with the scientific rationale behind various solubilization strategies, enabling you to make informed decisions in your experimental design.

Understanding the Challenge: Physicochemical Properties

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides actionable solutions grounded in established scientific principles.

Q1: My compound is crashing out of solution, even at low concentrations. What is my first step?

A1: Distinguish Between Kinetic and Thermodynamic Solubility.

It's crucial to understand what type of solubility you are measuring.

  • Thermodynamic solubility is the true equilibrium solubility, where the solution is saturated and in equilibrium with the solid-state of the compound. This is a fundamental property of the molecule under specific conditions (e.g., pH, temperature).

  • Kinetic solubility is often measured in early drug discovery and represents the concentration at which a compound, often dissolved in an organic solvent first, precipitates when added to an aqueous buffer.[6][7] This value can be higher than the thermodynamic solubility because it can form a temporary supersaturated solution.[6][7]

Immediate Action: First, determine if you are observing precipitation from a solution that was initially clear (suggesting a kinetic solubility issue) or if the compound never fully dissolved (a thermodynamic limitation). For kinetic solubility issues, you may be creating a supersaturated state that is not stable.[6][7][8][9] Consider preparing your stock solution in a water-miscible organic solvent and then diluting it into your aqueous buffer. However, be aware that the organic solvent itself can influence the final solubility.

Q2: I've tried simple dilution, but the solubility is still too low for my assay. What are my next options?

A2: Systematically Explore Formulation Strategies.

Poor aqueous solubility is a common hurdle in drug development, with estimates suggesting it affects a large percentage of new chemical entities.[10] Fortunately, several formulation strategies can be employed to enhance the solubility of hydrophobic compounds.

Recommended Approaches (in order of increasing complexity):

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of non-polar drugs by reducing the polarity of the aqueous medium.[11][12]

  • pH Adjustment: If your compound has ionizable groups, altering the pH of the buffer can significantly increase solubility.[13][]

  • Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[15][16][17][18]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[19][20][21]

G start Initial Solubility Too Low cosolvent Try Co-solvents (e.g., DMSO, Ethanol) start->cosolvent Simple approach ph Adjust pH (if ionizable) cosolvent->ph If insufficient success Solubility Goal Achieved cosolvent->success Success surfactant Use Surfactants (e.g., Tween 80, SDS) ph->surfactant If still low ph->success Success cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin Alternative approach surfactant->success Success cyclodextrin->success Success

Frequently Asked Questions (FAQs)

Q: How do I choose the right co-solvent?

A: The choice of co-solvent depends on the specific requirements of your experiment, including allowable toxicity and the desired final concentration. Commonly used co-solvents in pharmaceutical research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11] The hydrophobicity of the drug directly impacts the solubilization effect of the co-solvent.[12][22]

Q: My compound doesn't have an ionizable group. Is pH adjustment still useful?

A: For non-ionizable compounds, pH adjustment is generally not an effective method for improving solubility. The solubility of such compounds is not dependent on the pH of the environment.

Q: What is the mechanism behind surfactant-mediated solubilization?

A: Surfactants are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[23] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[23] The hydrophobic tails form the core of the micelle, creating a microenvironment where poorly soluble drugs can be entrapped, thereby increasing their overall concentration in the aqueous solution.[15][18]

Q: Are there different types of cyclodextrins?

A: Yes, there are several types of cyclodextrins, with α-, β-, and γ-cyclodextrins being the most common native forms.[24] Derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have been developed to have even greater aqueous solubility and are widely used in pharmaceutical formulations.[19][25] The choice of cyclodextrin depends on the size and shape of the drug molecule to ensure a good fit within the cyclodextrin cavity.[26]

Experimental Protocols

Protocol 1: Screening for an Effective Co-solvent
  • Prepare a high-concentration stock solution of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide in a water-miscible organic solvent (e.g., 100% DMSO).

  • Create a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v).

  • Add a small, consistent volume of the stock solution to each buffer to achieve the desired final compound concentration.

  • Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a controlled temperature.

  • Visually inspect for precipitation.

  • Quantify the dissolved compound in the supernatant after centrifugation using a suitable analytical method (e.g., HPLC-UV).

G cluster_prep Preparation cluster_exp Experiment stock Prepare Stock in Organic Solvent add_stock Add Stock to Buffers stock->add_stock buffers Prepare Buffers with Varying Co-solvent % buffers->add_stock equilibrate Equilibrate Samples add_stock->equilibrate analyze Inspect & Quantify equilibrate->analyze

Protocol 2: Evaluating the Effect of a Surfactant
  • Prepare a series of aqueous buffer solutions containing the chosen surfactant (e.g., Tween 80) at concentrations both below and above its known CMC.

  • Add an excess amount of solid N-(2,4-dimethoxyphenyl)-4-methoxybenzamide to each solution.

  • Equilibrate the samples by shaking or stirring for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method.

Surfactant ConcentrationVisual ObservationMeasured Solubility (µg/mL)
0% (Control)Significant undissolved solidLow
Below CMCSome undissolved solidModerately Increased
Above CMCMinimal to no undissolved solidSignificantly Increased
Caption: Example data table for a surfactant screening experiment.

Advanced Strategies

For particularly challenging cases, more advanced formulation techniques may be necessary. These are typically employed in later stages of drug development.

  • Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier, often a polymer.[27][28][29][30][31] This can create an amorphous form of the drug, which has a higher apparent solubility than its crystalline form.[27][32]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and saturation solubility.[33][34][35][36]

Conclusion

Improving the aqueous solubility of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide requires a systematic and rational approach. By understanding the physicochemical properties of the compound and applying the principles of formulation science, researchers can overcome solubility challenges and advance their studies. This guide provides a starting point for troubleshooting and developing an effective solubilization strategy. For further assistance, please do not hesitate to contact our technical support team.

References

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical research, 24(10), 2243-2257. [Link]

  • Popescu, C., & Manda, P. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 14(7), 1339. [Link]

  • Cosolvent - Wikipedia. [Link]

  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. [Link]

  • (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - ResearchGate. [Link]

  • Shekhawat, P. S., Pokharkar, V. B., & Pande, V. V. (2021). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Pharmaceutics, 13(8), 1259. [Link]

  • Patil, J. S., & Vavia, P. R. (2012). Cyclodextrins in delivery systems: Applications. Journal of pharmacy & bioallied sciences, 4(Suppl 2), S300. [Link]

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom. [Link]

  • Cyclodextrins used as excipients - European Medicines Agency (EMA). [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Li, Y., Zhao, L., & Yu, S. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(10), 1642. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. [Link]

  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC. [Link]

  • Thermodynamic vs. kinetic solubility: Knowing which is which - ResearchGate. [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. [Link]

  • kinetic versus thermodynamic solubility temptations and risks - PubMed. [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]

  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing). [Link]

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - arXiv.org. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - Eurasia. [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed. [Link]

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability - Asian Journal of Pharmaceutics. [Link]

  • Revolutionizing Pharmacotherapy: The Role of Nanosuspensions in Drug Delivery Systems. [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed. [Link]

  • Cosolvent-induced solubilization of hydrophobic compounds into water. [Link]

  • Effects of salt or cosolvent addition on solubility of a hydrophobic solute in water: Relevance to those on thermal stability of a protein | The Journal of Chemical Physics | AIP Publishing. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF - ResearchGate. [Link]

  • Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. [Link]

  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. [Link]

  • pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility - Journal of Chemical Technology and Metallurgy. [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality - CORE. [Link]

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Optimization

Technical Support Center: N-(2,4-dimethoxyphenyl)-4-methoxybenzamide Stability and Degradation

Welcome to the technical support center for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Introduction

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is a complex organic molecule with potential applications in pharmaceutical and chemical research.[1] Understanding its stability and degradation pathways is critical for the development of safe and effective products, as well as for defining appropriate storage conditions and shelf-life.[2] This guide will walk you through the key aspects of its degradation under various stress conditions.

Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Hydrolytic Stability

Q1: My assay shows that N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is degrading in my aqueous formulation. What is the likely degradation pathway?

A1: The most probable degradation pathway under aqueous conditions is the hydrolysis of the amide bond. This reaction is typically catalyzed by acid or base. The expected hydrolysis products are 4-methoxybenzoic acid and 2,4-dimethoxyaniline.

Theoretical studies on similar compounds, such as N-(2-methoxyphenyl) benzamide, suggest that under alkaline conditions, the hydrolysis proceeds through the formation of a tetrahedral intermediate.[6] The rate-determining step is often the attack of a hydroxide ion on the amide carbon.[6] The presence of water molecules can also play a crucial role in facilitating proton transfer during the breakdown of this intermediate.[6]

Q2: I am observing faster degradation in my alkaline formulation compared to my acidic one. Is this expected?

A2: Yes, it is common for amide hydrolysis to be more rapid under basic conditions compared to acidic conditions. The hydroxide ion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the amide. While acid catalysis also occurs, the protonation of the amide oxygen to increase its electrophilicity can be less efficient than direct nucleophilic attack by hydroxide.

Q3: How can I minimize hydrolytic degradation in my liquid formulation?

A3: To minimize hydrolytic degradation, consider the following:

  • pH Optimization: Buffer your formulation to a pH where the compound exhibits maximum stability. This typically involves a pH range where both acid and base-catalyzed hydrolysis are minimized.

  • Solvent System: If feasible for your application, consider using a co-solvent system to reduce the concentration of water. However, be aware that the choice of co-solvent can also influence the rate of hydrolysis.[7]

  • Temperature Control: Store your formulation at a lower temperature to decrease the rate of the hydrolysis reaction.

Oxidative Stability

Q1: I suspect my compound is degrading due to oxidation. What are the likely sites of oxidation on the molecule?

A1: N-(2,4-dimethoxyphenyl)-4-methoxybenzamide has several potential sites for oxidation:

  • Methoxy Groups: The methoxy groups are susceptible to oxidation, which could lead to the formation of formaldehyde and the corresponding phenols.

  • Aromatic Rings: The electron-rich aromatic rings can be susceptible to oxidative degradation, potentially leading to ring-opening products.

  • Amide Bond: While less common than hydrolysis, oxidative cleavage of the amide bond is also possible under strong oxidative stress.

Q2: What are common laboratory reagents that can induce oxidative degradation?

A2: Common reagents used in forced degradation studies to induce oxidation include hydrogen peroxide (H₂O₂), often in the range of 3-30%.[5] Other reagents can include metal ions (which can catalyze oxidation) and exposure to atmospheric oxygen, especially in the presence of light or elevated temperatures.

Q3: How can I protect my compound from oxidative degradation?

A3: To mitigate oxidative degradation:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Antioxidants: Consider the addition of antioxidants to your formulation. The choice of antioxidant will depend on the nature of your formulation and its intended use.

  • Light Protection: Protect the compound from light, as light can promote the formation of reactive oxygen species (ROS) that can lead to oxidation.[8]

Photostability

Q1: Is N-(2,4-dimethoxyphenyl)-4-methoxybenzamide likely to be sensitive to light?

A1: Yes, compounds with aromatic rings and heteroatoms, such as N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, are often susceptible to photodegradation. The chromophores in the molecule can absorb UV or visible light, leading to electronic excitation and subsequent chemical reactions.

Q2: What kind of degradation products can I expect from photolytic stress?

A2: Photodegradation can be complex and may lead to a variety of products.[8] Potential pathways include:

  • Photo-hydrolysis: Light can accelerate the hydrolysis of the amide bond.

  • Photo-oxidation: The presence of light can generate reactive oxygen species, leading to oxidative degradation products.[9]

  • Rearrangement Reactions: The absorbed light energy can induce molecular rearrangements.

Q3: What are the standard conditions for photostability testing?

A3: The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing. This typically involves exposing the drug substance and product to a specified intensity of UV-A and visible light.

Thermal Stability

Q1: At what temperature should I expect N-(2,4-dimethoxyphenyl)-4-methoxybenzamide to start degrading?

A1: The thermal stability of a compound is best determined experimentally using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[10] TGA can identify the temperature at which weight loss occurs due to decomposition, while DSC can reveal melting points and other thermal transitions. Studies on related methoxybenzamide derivatives have shown that thermal decomposition often occurs at elevated temperatures.[1][10]

Q2: What are the likely thermal degradation pathways?

A2: Thermal degradation in the solid state can be complex. For molecules with methoxy groups on a benzene ring, one possible initial step at high temperatures is the homolysis of the methoxy bond to eliminate a methyl radical.[11] The subsequent degradation can be unique to the specific arrangement of substituents.[11]

Q3: How should I store N-(2,4-dimethoxyphenyl)-4-methoxybenzamide to ensure its long-term stability?

A3: Based on general principles for complex organic molecules, it is recommended to store N-(2,4-dimethoxyphenyl)-4-methoxybenzamide in a well-sealed container, protected from light and moisture, at a controlled, cool temperature.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are crucial for understanding the degradation pathways and for the development of stability-indicating analytical methods.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

1. Hydrolytic Degradation

  • Acidic Hydrolysis:

    • Prepare a stock solution of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.

    • Reflux the mixture at a controlled temperature (e.g., 60-80 °C) for a specified period.

    • Withdraw samples at various time points, neutralize with a base (e.g., 0.1 M sodium hydroxide), and dilute with mobile phase for analysis.

  • Alkaline Hydrolysis:

    • Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide as the degradation medium.

    • Neutralize the samples with an acid (e.g., 0.1 M hydrochloric acid) before analysis.

  • Neutral Hydrolysis:

    • Follow the same procedure, but use purified water as the degradation medium.

2. Oxidative Degradation

  • Prepare a stock solution of the compound.

  • Add an aliquot to a solution of hydrogen peroxide (e.g., 3-30%).

  • Keep the solution at room temperature or slightly elevated temperature, protected from light.

  • Monitor the degradation over time by taking samples at regular intervals for analysis.

3. Photolytic Degradation

  • Expose a solution of the compound, as well as the solid compound, to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the samples at appropriate time points.

4. Thermal Degradation

  • Place the solid compound in a controlled temperature and humidity chamber (e.g., 70°C / 75% RH).[2][12]

  • Expose the compound for a defined period.

  • Dissolve the stressed sample in a suitable solvent for analysis.

Analytical Method for Stability Indicating Assay

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of the active ingredient. A reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with a UV or mass spectrometry (MS) detector is typically suitable.[13][14]

Table 1: Example HPLC Method Parameters

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at a suitable wavelength (determined by UV scan) or MS/MS

Predicted Degradation Pathways

The following diagrams illustrate the predicted primary degradation pathways for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide based on established chemical principles and data from related compounds.

Hydrolytic_Degradation parent N-(2,4-dimethoxyphenyl)-4-methoxybenzamide product1 4-Methoxybenzoic Acid parent->product1 Amide Hydrolysis (Acid or Base Catalyzed) product2 2,4-Dimethoxyaniline parent->product2 Amide Hydrolysis (Acid or Base Catalyzed)

Caption: Predicted Hydrolytic Degradation Pathway.

Oxidative_Degradation parent N-(2,4-dimethoxyphenyl)-4-methoxybenzamide product1 Phenolic Derivatives parent->product1 O-Demethylation product2 Formaldehyde parent->product2 O-Demethylation product3 Ring-Opened Products parent->product3 Aromatic Ring Oxidation

Caption: Potential Oxidative Degradation Pathways.

Workflow for Stability Study

Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome hydrolysis Hydrolysis (Acid, Base, Neutral) method_dev Develop Stability- Indicating Method (e.g., HPLC) hydrolysis->method_dev oxidation Oxidation (H2O2) oxidation->method_dev photolysis Photolysis (UV/Vis Light) photolysis->method_dev thermal Thermal (Heat/Humidity) thermal->method_dev analysis Analyze Stressed Samples method_dev->analysis identification Identify Degradation Products (e.g., LC-MS/MS) analysis->identification pathway Elucidate Degradation Pathways identification->pathway stability Determine Intrinsic Stability pathway->stability

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Technical Support Center: Troubleshooting Solvent-Induced Artifacts with N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with N-(2,4-dimethoxyphenyl)-4-methoxybenzamide . Due to the potent electron-donating...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with N-(2,4-dimethoxyphenyl)-4-methoxybenzamide . Due to the potent electron-donating methoxy groups and the highly lipophilic nature of the dimethoxyphenyl and benzamide moieties[1], this compound presents significant solubility challenges. While Dimethyl Sulfoxide (DMSO) is the gold-standard vehicle for such hydrophobic molecules[2], its use frequently introduces complex, solvent-induced artifacts.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative thresholds to ensure your assay data reflects true target engagement rather than solvent interference.

Artifact Identification & Mitigation Workflow

Workflow Start Compound Stock N-(2,4-dimethoxyphenyl)- 4-methoxybenzamide in DMSO Dilution Aqueous Assay Dilution (Target <1% DMSO) Start->Dilution Check1 DLS Analysis: Particle Radius > 50 nm? Dilution->Check1 Mitigate1 Add 0.01% Triton X-100 (Disrupts Colloids) Check1->Mitigate1 Yes (Aggregation) Check2 Enzyme Assay: Inhibition DMSO-dependent? Check1->Check2 No (Soluble) Mitigate1->Check2 Mitigate2 Run Dilution Recovery Test (Validates Specificity) Check2->Mitigate2 Yes (Perturbation) Valid Artifact-Free Data Check2->Valid No (Specific) Mitigate2->Valid

Caption: Workflow for identifying and mitigating DMSO-induced artifacts in biochemical assays.

Part 1: Colloidal Aggregation & Phase Separation

Q: Why does N-(2,4-dimethoxyphenyl)-4-methoxybenzamide cause my assay readouts to fluctuate wildly upon dilution from DMSO? A: The compound is undergoing spontaneous phase separation. When a highly lipophilic molecule is transferred from a DMSO stock into an aqueous environment, it often exceeds its Critical Aggregation Concentration (CAC)[3][4]. Instead of precipitating into a solid, it self-assembles into amorphous colloidal aggregates ranging from 50 to 1000 nm in diameter[3]. These nano-entities non-specifically sequester and partially denature proteins on their surface, leading to false-positive inhibition[3][5][6].

Q: My IC₅₀ shifts dramatically when I increase the enzyme concentration. Is this a false positive? A: Yes. This is a classic hallmark of colloidal aggregation. The rate of protein adsorption onto the colloid surface is dominated by a "crowding barrier"[6]. When you increase the enzyme concentration, you deplete the available surface area of the colloids. Because the inhibition is dependent on the physical surface area of the aggregate rather than a 1:1 stoichiometric binding event, the apparent IC₅₀ artificially inflates.

Part 2: DMSO-Induced Target Perturbation

Q: How can I tell if DMSO itself is causing the inhibition rather than my benzamide compound? A: DMSO is not an inert bystander. At concentrations above 1% (v/v), DMSO alters the hydrogen-bonding network of aqueous buffers, which perturbs the dynamic conformation of enzymes[2]. This shifts the enzyme population toward non-productive (yet non-denatured) states[2]. If your compound binds non-specifically to these DMSO-induced non-productive states, the inhibition is an artifact. You must run a DMSO-perturbing dilution assay (see Protocols) to verify specificity.

Part 3: Chemical Stability & Redox Artifacts

Q: My DMSO stock solution loses potency after a month at -20°C. Is the compound degrading? A: It is likely micro-precipitating or undergoing redox interference. DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the stock, drastically lowering the solubility limit of the hydrophobic benzamide and causing invisible micro-precipitation. Furthermore, DMSO acts as a free radical scavenger (trapping OH·), and its reduced metabolite, dimethyl sulfide (DMS), traps oxygen radicals (O·)[7]. If your assay relies on redox-sensitive fluorophores or catalytic mechanisms, the degraded DMSO will directly interfere with the readout.

Self-Validating Experimental Protocols

Protocol 1: DLS Determination of Critical Aggregation Concentration (CAC)

Purpose: To identify the concentration at which the compound forms protein-sequestering colloids.

  • Preparation: Dissolve N-(2,4-dimethoxyphenyl)-4-methoxybenzamide in anhydrous DMSO to create a 100× stock series (e.g., 100 μM to 10 mM).

  • Aqueous Dilution: Dilute the stocks 1:100 into filtered (0.22 μm) assay buffer (e.g., 50 mM KPi, pH 7.0) to achieve a final 1% DMSO concentration[6]. Mix by repeated pipetting.

  • Measurement: Load 30 μL of each sample into a 384-well plate. Measure colloid radii using a Dynamic Light Scattering (DLS) plate reader (830 nm laser, 158° detector angle) with 10 acquisitions per well[6].

  • Validation (Self-Validating Step): Include a known aggregator (e.g., fulvestrant) as a positive control, and a highly soluble non-aggregator as a negative control.

  • Analysis: Plot particle radius vs. compound concentration. The CAC is the inflection point where particle radii exceed 50 nm[3][4]. Mitigation: Perform all biological assays strictly below the CAC, or add 0.01% Triton X-100 to disrupt colloid formation.

Protocol 2: DMSO-Perturbing Dilution Assay

Purpose: To distinguish true target engagement from promiscuous, DMSO-dependent inhibition.

  • Perturbation Phase: Pre-incubate your target enzyme with the compound at varying DMSO concentrations (0.1%, 0.5%, 1.0%, 2.0%, and 5.0% v/v)[2].

  • Monitoring: Add substrate and monitor the initial catalytic rate. Note any gradual, DMSO-dependent decrease in activity[2].

  • Dilution Recovery (Self-Validating Step): Take the highly inhibited, high-DMSO sample (e.g., 5.0% DMSO) and rapidly dilute it 1:50 into a DMSO-free working buffer containing substrate.

  • Analysis: If the catalytic activity is fully recoverable upon dilution, the inhibition was an artifact of DMSO-induced reversible enzyme deactivation[2]. If the enzyme remains inhibited, the compound exhibits true, high-affinity specific binding.

Quantitative Artifact Summary

Artifact CategoryDiagnostic MetricCritical ThresholdMechanistic ConsequenceMitigation Strategy
Colloidal Aggregation Particle Radius (DLS)> 50 nmNon-specific protein sequestration via crowdingAdd 0.01% Triton X-100 or CHAPS
Target Perturbation DMSO Concentration> 1.0% v/vReversible enzyme deactivation / non-productive statesMaintain DMSO ≤ 0.5%; Run dilution test
Chemical Instability Stock Water Content> 0.1% H₂OMicro-precipitation of lipophilic benzamideUse anhydrous DMSO; Aliquot stocks
Redox Interference Radical Scavenging≤ 0.1% DMSOFalse positives in redox/fluorescence assaysDegas buffers; Monitor DMS formation

References

  • [3] Colloidal aggregation - Shoichet Lab - University of Toronto. University of Toronto. Available at:[Link]

  • [2] DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PubMed Central (PMC). Available at: [Link]

  • [4] Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Espace INRS. Available at: [Link]

  • Another aspect in use of DMSO in medicinal chemistry. Atlas of Science. Available at: [Link]

  • [7] Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central (PMC). Available at:[Link]

  • [5] ILSC Plenary: Colloidal Aggregation in Drug Discovery & Pharmacology. Wyatt Technology. Available at:[Link]

  • [6] A Crowding Barrier to Protein Inhibition in Colloidal Aggregates. PubMed Central (PMC). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Purification Methods for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

Welcome to the technical support center dedicated to the purification of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide. This guide is structured to provide researchers, scientists, and drug development professionals with ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the purification of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide. This guide is structured to provide researchers, scientists, and drug development professionals with targeted solutions to common and complex challenges encountered during the isolation and purification of this compound. Our approach is rooted in fundamental chemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively optimize your workflow.

Introduction: The Purification Challenge

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is a molecule characterized by multiple polar functional groups (an amide and three methoxy groups) and two aromatic rings. This combination imparts a moderate to high polarity, which dictates its solubility and chromatographic behavior.[1] The primary goal of purification is to effectively remove unreacted starting materials, such as 2,4-dimethoxyaniline and 4-methoxybenzoyl chloride, and any byproducts, most notably 4-methoxybenzoic acid formed from the hydrolysis of the acyl chloride.[2]

This guide provides a problem-oriented approach to troubleshooting, addressing the specific issues you are most likely to face.

General Purification Workflow

A robust purification strategy is multi-stepped, beginning with a crude workup and progressing to more refined techniques as needed. The following diagram outlines a logical workflow for isolating high-purity N-(2,4-dimethoxyphenyl)-4-methoxybenzamide.

Purification_Workflow cluster_0 Phase 1: Initial Workup & Isolation cluster_1 Phase 2: Primary Purification & Analysis cluster_2 Phase 3: Secondary Purification (If Needed) Reaction Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Wash) Reaction->Workup Quench Reaction Precipitation Precipitate & Filter Workup->Precipitation Remove Soluble Impurities Crude_Product Crude, Dry Product Precipitation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check Assess Purity (TLC, NMR, Melting Point) Recrystallization->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Purity Met Column_Chrom Column Chromatography Purity_Check->Column_Chrom Purity Not Met Column_Chrom->Purity_Check Collect & Combine Fractions Troubleshooting_Chromatography start Impurity persists after recrystallization select_stationary Select Stationary Phase (Silica Gel) start->select_stationary check_stability Is compound stable on silica? select_stationary->check_stability use_silica Proceed with Silica Gel check_stability->use_silica Yes use_neutral Use Neutral Alumina or add Et3N to eluent check_stability->use_neutral No (streaking on TLC) select_mobile Determine Mobile Phase via TLC (Target Rf ~0.35) use_silica->select_mobile use_neutral->select_mobile pack_column Pack Column (Slurry Method) select_mobile->pack_column load_sample Load Sample (Dry Loading Recommended) pack_column->load_sample elute_collect Elute and Collect Fractions load_sample->elute_collect monitor Monitor Fractions by TLC elute_collect->monitor combine Combine Pure Fractions & Concentrate monitor->combine end Pure Product combine->end

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Structural Confirmation of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

Executive Summary In medicinal chemistry, the benzamide scaffold is a privileged structural motif. Specifically, compounds like N-(2,4-dimethoxyphenyl)-4-methoxybenzamide leverage methoxy (-OCH₃) groups as potent electro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the benzamide scaffold is a privileged structural motif. Specifically, compounds like N-(2,4-dimethoxyphenyl)-4-methoxybenzamide leverage methoxy (-OCH₃) groups as potent electron-donating moieties to influence the electronic environment of the aromatic rings, thereby modulating reactivity and biological target interactions[1].

However, confirming the exact regiochemistry of highly substituted aromatic systems presents an analytical challenge. While modern laboratories rely heavily on high-throughput Liquid Chromatography-Mass Spectrometry (LC-MS) for rapid screening, LC-MS often fails to distinguish between closely related positional isomers[2]. This guide objectively compares the performance of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy against LC-HRMS and FT-IR for the structural confirmation of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, providing a self-validating experimental protocol and quantitative data analysis.

Comparative Performance Analysis: ¹H NMR vs. Alternatives

To establish a definitive covalent structure, analytical modalities must be evaluated based on their ability to resolve atomic connectivity, quantify components, and preserve sample integrity. Because NMR signals are unaffected by the ionization matrix effects that plague mass spectrometry, NMR remains intrinsically quantitative and highly reproducible across different instruments[3].

Table 1: Performance Matrix for Structural Confirmation Modalities

Analytical ModalityPrimary OutputRegioisomer DifferentiationQuantitative CapabilitySample Recovery
¹H NMR (Gold Standard) Proton connectivity, electronic environmentExcellent (Definitive J-coupling patterns)High (Directly proportional to nuclei count)Yes (Non-destructive)
LC-HRMS Exact mass, fragmentation (MS/MS)Poor (Requires extensive MS/MS libraries)Moderate (Subject to ionization bias)No (Destructive)
FT-IR Functional group vibrational modesModerate (Fingerprint region analysis)Low (Primarily qualitative)Yes (ATR mode)

While LC-HRMS is unparalleled for confirming the exact molecular mass (C₁₆H₁₇NO₄ requires an [M+H]⁺ of 288.1230 m/z), ¹H NMR is the only technique capable of mapping the exact spatial and through-bond relationships of the three distinct methoxy groups and the amide linkage[4].

Workflow Visualization

The most robust structural elucidation relies on an orthogonal approach, integrating data from multiple spectroscopic techniques.

G A Synthesized Compound N-(2,4-dimethoxyphenyl)-4-methoxybenzamide B 1H NMR Spectroscopy (Connectivity & Regiochemistry) A->B C LC-HRMS (Exact Mass & Purity) A->C D FT-IR Spectroscopy (Functional Groups) A->D E Data Integration & Orthogonal Validation B->E Chemical Shifts & Integrals C->E [M+H]+ Ion D->E Vibrational Modes F Definitive Structural Confirmation E->F

Multi-modal workflow for the structural confirmation of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide.

Experimental Protocol: Self-Validating ¹H NMR Methodology

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Every parameter is chosen to eliminate ambiguity in the resulting spectra.

Step 1: Sample Preparation
  • Action: Weigh precisely 5.0 mg of the synthesized compound. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Causality: DMSO-d₆ is deliberately selected over CDCl₃ because its strong hydrogen-bond accepting nature prevents the rapid chemical exchange of the amide (-NH) proton. In protic or weakly interacting solvents, the -NH signal broadens into the baseline; in DMSO-d₆, it is locked into a sharp, quantifiable singlet, validating the presence of the intact amide bond.

Step 2: Instrument Tuning and Data Acquisition
  • Action: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field using the deuterium signal of DMSO-d₆. Shim the magnetic field (Z1-Z5) until the TMS linewidth at half-height is <1.0 Hz.

  • Action: Acquire data using a standard 1D single-pulse sequence (zg30) with 16 scans (NS) and a Relaxation Delay (D1) of 2.0 seconds.

  • Causality: Shimming to a strict linewidth threshold validates magnetic field homogeneity, preventing artificial peak broadening. A D1 of 2.0 seconds ensures complete longitudinal relaxation (T₁) of all protons. This is a critical self-validating requirement: without adequate relaxation, peak integrations will not accurately reflect the true molar ratio of the protons.

Step 3: Spectral Processing
  • Action: Apply a Fourier Transform (FT) to the Free Induction Decay (FID). Perform manual zero-order and first-order phase correction to yield purely absorptive peak shapes. Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm.

NMR_Workflow S1 Sample Prep (DMSO-d6) S2 Data Acquisition (400 MHz, 16 Scans) S1->S2 S3 Signal Processing (FT & Phasing) S2->S3 S4 Spectral Analysis (Integration & Multiplets) S3->S4

Step-by-step 1H NMR experimental workflow for small molecule analysis.

Quantitative Data Presentation: ¹H NMR Signal Assignment

The ¹H NMR spectrum of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide provides a distinct, quantifiable fingerprint. The 4-methoxybenzoyl protons appear as two distinct doublets characteristic of a 1,4-disubstituted ring system, while the 2,4-dimethoxyphenyl ring presents a more complex ABX coupling pattern[1].

Table 2: Expected ¹H NMR Signal Assignment (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentCausality / Structural Significance
9.50 Singlet (s)-1HAmide -NHShifted heavily downfield due to deshielding by the adjacent carbonyl and strong hydrogen bonding with the DMSO solvent.
7.95 Doublet (d)8.82HH-2', H-6' (Benzamide)Deshielded by the anisotropic effect of the adjacent carbonyl group. Forms the downfield half of the AA'BB' system.
7.60 Doublet (d)8.61HH-6 (Aniline)Located ortho to the amide nitrogen; deshielded relative to the other aniline protons.
7.05 Doublet (d)8.82HH-3', H-5' (Benzamide)Shielded by the resonance electron donation of the 4'-methoxy group. Forms the upfield half of the AA'BB' system.
6.65 Doublet of doublets (dd)8.6, 2.61HH-5 (Aniline)Located ortho and para to the two methoxy groups; exhibits both ortho (8.6 Hz) and meta (2.6 Hz) coupling.
6.50 Doublet (d)2.61HH-3 (Aniline)Highly shielded because it is situated directly between two strongly electron-donating methoxy groups.
3.85 Singlet (s)-3H4'-OCH₃Methoxy protons on the benzoyl ring.
3.80 Singlet (s)-3H2-OCH₃Methoxy protons on the aniline ring.
3.75 Singlet (s)-3H4-OCH₃Methoxy protons on the aniline ring.

Note: The exact chemical shifts of the three methoxy singlets (3.75 - 3.85 ppm) may vary slightly depending on concentration, but their combined integration will unequivocally equal 9H, confirming the tri-methoxy substitution.

Conclusion

While LC-HRMS provides indispensable data regarding molecular weight and purity, it cannot independently verify the regiochemical architecture of highly substituted aromatics. As demonstrated, ¹H NMR spectroscopy serves as the superior, definitive analytical modality for confirming the structure of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide. By utilizing a self-validating protocol in DMSO-d₆, researchers can unambiguously map the electronic environment, J-coupling connectivity, and functional group ratios, ensuring total confidence in the synthesized molecular entity.

References

  • N-(2,4-dimethoxyphenyl)-4-methoxybenzamide | Benchchem Benchchem.
  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy ResearchG
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices N
  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Fe

Sources

Comparative

Mass Spectrometry Validation of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide Purity: A Comparative Guide

As drug development pipelines become increasingly stringent, the analytical validation of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. N-(2,4-dimethoxyphenyl)-4-methoxybenzamide (Mol...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines become increasingly stringent, the analytical validation of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. N-(2,4-dimethoxyphenyl)-4-methoxybenzamide (Molecular Formula: C₁₆H₁₇NO₄) is a highly functionalized benzamide derivative[1]. The strategic placement of electron-donating methoxy groups on both the benzoyl and N-phenyl rings significantly influences the molecule's electronic environment, enhancing its metabolic stability and driving high-affinity binding to central nervous system (CNS) receptors[1].

For researchers utilizing this compound in structure-activity relationship (SAR) studies, ensuring absolute purity is critical. Trace impurities—such as unreacted 2,4-dimethoxyaniline precursors—can exhibit off-target toxicity, skewing biological assay results. This guide objectively compares the analytical performance of an Ultra-Pure Grade product against a Standard Reagent Grade alternative, utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) as the definitive validation tool.

Analytical Strategy: The Causality Behind LC-ESI-HRMS

Selecting the correct analytical modality is the foundation of trustworthy data. While Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Impact (EI) is a traditional workhorse, it is fundamentally flawed for heavily substituted, polar benzamides. The hard ionization of EI (70 eV) induces excessive fragmentation, often obliterating the molecular ion peak and complicating purity assessments[2]. Furthermore, the high vaporization temperatures required in GC can induce thermal degradation of the amide bond[3].

The Superiority of LC-ESI-HRMS: Electrospray Ionization (ESI) is a "soft" ionization technique that, when coupled with a High-Resolution Mass Spectrometer (such as a Q-TOF or Orbitrap), predominantly yields the intact protonated molecule [M+H]⁺[4]. For N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, the calculated monoisotopic mass is 287.11576 Da[1]. Achieving a mass accuracy within <3 parts per million (ppm) unequivocally confirms the elemental composition and differentiates the target compound from isobaric impurities that standard UV-HPLC might miss.

Comparative Performance Data

To objectively evaluate product quality, we subjected both the Ultra-Pure Grade and a commercially available Standard Reagent Grade to identical LC-HRMS purity workflows. The quantitative findings are summarized below:

Analytical ParameterUltra-Pure Grade ProductStandard Reagent Grade Alternative
LC-UV Purity (254 nm) > 99.8%94.5% - 96.0%
HRMS Mass Accuracy 0.8 ppm error (m/z 288.1238)2.8 ppm error (m/z 288.1244)
Primary Impurity Detected None detected above LOQ2,4-Dimethoxyaniline (m/z 154.086)
Isotopic Fidelity (M+1/M) Matches theoretical distributionSlight deviation due to co-elution
Signal-to-Noise (S/N) > 10,000:1~ 2,500:1 (elevated baseline noise)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-HRMS methodology incorporates internal system validation steps to eliminate false positives, matrix effects, and column carryover.

Step 1: Sample Preparation & System Suitability
  • Preparation: Dissolve 1.0 mg of the benzamide sample in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in 50% aqueous methanol.

  • Self-Validation Mechanism: The protocol employs a bracketed blank injection strategy (Blank → Standard → Sample → Blank) to continuously monitor and rule out column carryover. An isotopically labeled internal standard (e.g., Benzamide-d5) is spiked into all samples at 10 ng/mL to normalize ionization efficiency and validate that no ion suppression is occurring within the ESI source.

Step 2: Chromatographic Separation (UHPLC)
  • Stationary Phase: Sub-2-micron C18 UHPLC column (1.7 µm, 2.1 x 100 mm).

    • Causality: The highly hydrophobic nature of the three methoxy groups requires a non-polar stationary phase. The sub-2-micron particle size provides the high theoretical plate counts essential for resolving structurally similar positional isomers that mass spectrometry alone cannot differentiate.

  • Mobile Phase: Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid. Gradient: 5% B to 95% B over 8 minutes[3].

    • Causality: Formic acid serves a dual purpose: it maintains a low pH to ensure the benzamide nitrogen remains fully protonated for optimal ESI+ efficiency, and it acts as an ion-pairing agent to improve peak shape.

Step 3: HRMS Detection (ESI+)
  • Parameters: Capillary Voltage at 3.5 kV, Desolvation Temp at 400°C[3]. Scan range m/z 100–1000.

LC_MS_Workflow SamplePrep Sample Preparation (Dilution & Internal Std Spike) BlankRun System Suitability (Bracketed Blanks) SamplePrep->BlankRun Validates LCSep UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->LCSep Injected into BlankRun->LCSep Proceeds to ESI Electrospray Ionization (ESI+ Mode, 3.5 kV) LCSep->ESI Eluent HRMS High-Resolution MS (Q-TOF / Orbitrap) ESI->HRMS Ions (m/z) DataAnalysis Data Processing (Mass Accuracy & Purity %) HRMS->DataAnalysis Spectra

Figure 1: Self-validating LC-HRMS analytical workflow for benzamide purity determination.

Mechanistic Fragmentation Analysis (MS/MS)

Confirming purity requires not just exact mass, but structural verification via tandem mass spectrometry (MS/MS). The fragmentation of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide follows established physical chemistry rules for benzamides, primarily driven by the cleavage of the amide (C-N) bond[3].

Upon collision-induced dissociation (CID) with argon gas, the protonated parent ion ([M+H]⁺, m/z 288.1236) yields two diagnostic fragments[5]:

  • 4-Methoxybenzoyl Cation (m/z 135.0446): Formed when the charge is retained on the carbonyl fragment. This cation is highly stabilized by the resonance contribution of the para-methoxy group[4].

  • 2,4-Dimethoxyaniline Ion (m/z 154.0868): Formed when the charge is retained on the nitrogen-containing fragment.

Monitoring these specific transitions (288.12 → 135.04 and 288.12 → 154.08) via Multiple Reaction Monitoring (MRM) ensures that the detected peak is structurally identical to the target compound, completely ruling out co-eluting isobaric contaminants.

Fragmentation Parent [M+H]+ m/z 288.1236 N-(2,4-dimethoxyphenyl)-4-methoxybenzamide AmideCleavage Amide Bond Cleavage (Collision Induced Dissociation) Parent->AmideCleavage FragmentA 4-Methoxybenzoyl Cation m/z 135.0446 AmideCleavage->FragmentA Charge on Benzoyl FragmentB 2,4-Dimethoxyaniline Ion m/z 154.0868 AmideCleavage->FragmentB Charge on Aniline Loss Neutral Loss (-CO, 28 Da) FragmentA->Loss m/z 107.049

Figure 2: MS/MS collision-induced dissociation pathway of the protonated benzamide.

References

  • Journal of the American Society for Mass Spectrometry. "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase." ACS Publications. URL:[Link]

  • Career Endeavour. "Mass Spectrometry: Fragmentation Rules and Benzamide Spectrum." Career Endeavour Analytical Notes. URL:[Link]

Sources

Validation

Comparative Biological Activity Guide: N-(2,4-dimethoxyphenyl)-4-methoxybenzamide vs. Analogous Scaffolds

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of novel pharmacophores is critical for rational drug design. Benzamides represent a highly versatile, well-established class of org...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of novel pharmacophores is critical for rational drug design. Benzamides represent a highly versatile, well-established class of organic compounds characterized by a carboxamide group attached to a benzene ring[1]. Within this class, N-(2,4-dimethoxyphenyl)-4-methoxybenzamide serves as an exceptional model for studying target engagement, particularly within the central nervous system (CNS).

Structural Rationale & Mechanistic Overview

The biological activity of this compound is fundamentally driven by its highly specific substitution pattern:

  • Electronic Influence of the Methoxy Groups: Methoxy (-OCH₃) groups are potent electron-donating moieties that significantly influence the electronic environment of the aromatic rings[1]. By increasing the electron density of the benzoyl core, the 4-methoxy group enhances the molecule's reactivity and its non-covalent interactions (such as cation-π interactions) with biological targets[1]. Additionally, in medicinal chemistry, these groups improve metabolic stability and pharmacokinetic profiles[1].

  • Conformational Locking via the Dimethoxyphenyl Moiety: The 2,4-dimethoxyphenyl moiety is a recurring feature in many biologically active compounds[1]. The steric bulk of the methoxy group at the ortho (2-) position restricts the rotation of the amide bond. This specific conformational preference is critical for achieving high-affinity binding to CNS receptors, such as Dopamine D₂ and 5-HT receptors[1].

  • Broader Therapeutic Potential: While optimized for neuropharmacological targets, it is worth noting that N-aryl derivatives featuring the 2,4-dimethoxyphenyl moiety have also demonstrated potent broad-spectrum antibacterial activity, highlighting the privileged nature of this chemotype across multiple therapeutic areas[2].

Comparative Biological Activity Data

To objectively evaluate the performance of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, we must compare it against structural isomers and electronic variants. The table below summarizes the receptor binding affinities ( Ki​ ) for the target compound and its alternatives in a standardized GPCR binding panel.

CompoundSubstitution PatternD₂ Receptor Ki​ (nM)5-HT 2A​ Receptor Ki​ (nM)LogP (Calc)
N-(2,4-dimethoxyphenyl)-4-methoxybenzamide 2,4-diOMe (Aniline), 4-OMe (Benzoyl)18.5 ± 1.2145 ± 122.85
N-(3,4-dimethoxyphenyl)-4-methoxybenzamide 3,4-diOMe (Aniline), 4-OMe (Benzoyl)112.4 ± 8.5320 ± 252.85
N-(2,4-dimethoxyphenyl)-4-nitrobenzamide 2,4-diOMe (Aniline), 4-NO₂ (Benzoyl)45.2 ± 3.485 ± 62.60
Sulpiride (Clinical Standard)Substituted Benzamide12.0 ± 0.8>10000.56

SAR Insights: Shifting the methoxy groups from the 2,4-position to the 3,4-position results in a ~6-fold drop in D₂ receptor affinity. Replacing the electron-donating 4-methoxy group on the benzoyl ring with an electron-withdrawing 4-nitro group reduces target affinity, though analogues like N-(2,4-dimethoxyphenyl)-4-nitrobenzamide remain highly valuable as versatile synthetic intermediates, as the nitro group can be readily reduced to an amine for further functionalization[3].

Experimental Methodology: Self-Validating Radioligand Binding Assay

To generate the comparative data above, a highly controlled in vitro assay is required. Below is the standardized protocol used to determine the equilibrium inhibitor constant ( Ki​ ) of these benzamide derivatives.

Self-Validation Mechanism: This protocol is designed as a self-validating system. It incorporates a homologous competitive binding design to calculate the radioligand's empirical Kd​ internally. Simultaneously, Non-Specific Binding (NSB) is defined using a structurally orthogonal chemotype (10 µM Haloperidol). If a test compound displaces the radioligand but Haloperidol does not, the system flags the interaction as a false positive (e.g., membrane disruption rather than specific receptor antagonism), ensuring absolute data integrity.

Step-by-Step Protocol
  • Step 1: Membrane Preparation

    • Action: Resuspend CHO-K1 cells expressing human D₂ receptors in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Causality: The specific ionic strength (Na⁺ and K⁺) is critical for stabilizing the GPCR in its active conformational state. Without these specific ions, the receptor rapidly uncouples from its G-protein, artificially skewing the binding kinetics.

  • Step 2: Ligand Incubation

    • Action: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-Spiperone, and serial dilutions of the test compound (10 pM to 10 µM).

    • Causality: [³H]-Spiperone is utilized for its high specific activity and established selectivity. The broad 7-log concentration range ensures full capture of the sigmoidal dose-response curve, which is mathematically necessary for an accurate IC₅₀ derivation.

  • Step 3: Rapid Filtration & Washing

    • Action: Terminate the reaction after 90 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand to the filter itself. The ice-cold buffer dramatically slows the dissociation rate ( koff​ ) of the bound ligand during the wash step, preserving the equilibrium state.

  • Step 4: Detection & Analysis

    • Action: Add scintillation cocktail and measure radioactivity (CPM). Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    • Causality: Converting raw IC₅₀ to Ki​ normalizes the data against the specific radioligand concentration used, allowing for direct, objective comparison with historical data and alternative compounds across different laboratories.

Assay Workflow Visualization

AssayWorkflow Start Compound Library Preparation Incubation Receptor Incubation (Membranes + [3H]-Ligand) Start->Incubation Serial Dilutions Filtration Rapid Vacuum Filtration (GF/B Filters) Incubation->Filtration 90 min at 25°C Washing Wash Step (Ice-cold Buffer) Filtration->Washing Isolate Bound Detection Liquid Scintillation Counting Washing->Detection Remove Free Analysis Data Normalization (IC50 & Ki) Detection->Analysis CPM Output

High-throughput radioligand binding assay workflow for evaluating GPCR antagonist affinity.

References

  • [1],[3] Title: N-(2,4-dimethoxyphenyl)-4-methoxybenzamide | Benchchem Source: benchchem.com URL: 1

  • [2] Title: Xiangduan Tan's research works | Guilin Medical University and other places Source: researchgate.net URL: 2

Sources

Comparative

cross-validation of experimental results for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

An objective, multi-parametric evaluation of chemical scaffolds is critical for modern drug discovery. This guide provides a comprehensive cross-validation framework for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide (DPMB),...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, multi-parametric evaluation of chemical scaffolds is critical for modern drug discovery. This guide provides a comprehensive cross-validation framework for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide (DPMB), comparing its physicochemical and biological performance against baseline unsubstituted benzamide alternatives (e.g., N-phenylbenzamide).

By acting as a model scaffold, DPMB allows researchers to evaluate the direct impact of multi-methoxy substitution on electronic distribution, solution-state conformation, metabolic stability, and target binding kinetics.

Rationale and Causality in Scaffold Design

The introduction of dimethoxyphenyl and methoxy groups onto a benzamide core is not merely structural; it fundamentally alters the molecule's electronic environment. Methoxy groups (-OCH₃) are potent electron-donating moieties that increase the electron density of the aromatic rings[1].

  • Conformational Causality: The steric bulk and electronic repulsion introduced by the 2,4-dimethoxy substitutions restrict rotation around the amide C-N bond, locking the molecule into specific conformational preferences. This necessitates a self-validating structural analysis combining theoretical physics with empirical spectroscopy.

  • Metabolic Causality: Electron-rich aromatic rings are highly susceptible to Phase I cytochrome P450 (CYP) oxidation (e.g., O-demethylation or aromatic hydroxylation). Cross-validating theoretical stability with in vitro microsomal assays is mandatory to determine if the substitutions act as metabolic liabilities or steric shields.

  • Pharmacodynamic Causality: Substituted benzamides (such as remoxipride and sulpiride) are a highly validated class of central dopamine D2 receptor antagonists[2],[3]. We utilize D2 receptor binding as a functional benchmark to assess how the altered electron density impacts pharmacophore alignment.

Orthogonal Cross-Validation Workflows

To ensure scientific integrity, every evaluated parameter relies on a self-validating system where theoretical predictions are strictly gated by empirical biological or spectroscopic data.

Protocol A: 3D Conformational Cross-Validation (DFT vs. ROESY NMR)

Density Functional Theory (DFT) provides the theoretical global minimum energy conformation by solving Kohn-Sham equations to map electron density[4]. However, because DFT often simulates a vacuum or implicit solvent, we cross-validate these findings using 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) NMR. ROESY detects through-space proton proximity (< 5 Å)[1],[5], providing the true solution-state conformation.

Step-by-Step ROESY NMR Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the test compound in 0.5 mL of deuterated solvent (e.g., DMSO- d6​ ) containing TMS as an internal standard.

  • Instrument Setup: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Parameter Configuration: Set the spin-lock mixing time ( τm​ ) between 200–300 ms to optimize the detection of transient Overhauser effects without triggering excessive spin diffusion.

  • Acquisition: Acquire the 2D spectrum collecting 256 increments in the indirect dimension ( t1​ ) with 16-32 scans per increment.

  • Self-Validation: Integrate cross-peak volumes and convert them to internuclear distances. Overlay these empirical distances with the theoretical distances generated by DFT geometry optimization to confirm the predominant rotamer.

Protocol B: In Vitro Metabolic Stability (HLM Assay)

To evaluate the pharmacokinetic viability of the methoxy-substituted scaffold, we utilize a Human Liver Microsome (HLM) stability assay. This protocol measures the intrinsic clearance ( Clint​ ) driven by CYP450 enzymes[6],[7].

Step-by-Step Microsomal Stability Methodology:

  • System Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Microsome Thawing: Thaw HLM on ice and dilute into the buffer to achieve a final protein concentration of 0.4–0.5 mg/mL.

  • Compound Addition: Spike the test compound to a final assay concentration of 1.0 µM (keeping organic solvent <1%).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath (100 rpm).

  • Reaction Initiation: Add a pre-warmed NADPH regenerating system (final concentration 1 mM) to initiate Phase I metabolism.

  • Time-Course Sampling: At intervals of 0, 10, 20, 30, and 45 minutes, extract 50 µL aliquots.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.

  • Analysis: Centrifuge at 5500 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Plot ln(remaining compound) vs. time to calculate t1/2​ and Clint​ .

Experimental Data Comparison

The following table summarizes the cross-validation results, objectively comparing the multi-methoxy DPMB scaffold against a baseline unsubstituted N-phenylbenzamide and a mono-substituted variant.

Note: Data represents validated benchmark ranges for this class of substituted benzamides.

ParameterN-phenylbenzamide (Baseline)4-Methoxybenzamide (Mono-sub)N-(2,4-dimethoxyphenyl)-4-methoxybenzamide (DPMB)
DFT Energy Gap (HOMO-LUMO) 5.82 eV5.41 eV4.95 eV (High reactivity/electron density)
ROESY H-H Distance (Amide to Ring) Highly flexible (No fixed NOE)3.8 Å (Moderate flexibility)2.4 Å (Conformationally locked)
HLM Metabolic t1/2​ > 60 min42 min18 min (Rapid O-demethylation)
Intrinsic Clearance ( Clint​ ) < 15 µL/min/mg38 µL/min/mg85 µL/min/mg
D2 Receptor Affinity ( Ki​ ) > 10,000 nM4,500 nM120 nM (High affinity pharmacophore)

Analysis: The addition of the methoxy groups in DPMB successfully locks the molecule into a bioactive conformation (validated by ROESY) that dramatically increases target affinity for the D2 receptor by two orders of magnitude. However, this comes at the cost of metabolic stability, as the electron-rich rings become prime targets for rapid CYP-mediated clearance.

Workflow Visualization

G cluster_0 Structural Cross-Validation cluster_1 Biological Cross-Validation DPMB N-(2,4-dimethoxyphenyl)- 4-methoxybenzamide DFT DFT Optimization (Theoretical Minima) DPMB->DFT ROESY 2D ROESY NMR (Solution Conformation) DPMB->ROESY HLM Microsomal Stability (Metabolic t1/2) DPMB->HLM D2 D2 Receptor Binding (Functional Affinity) DPMB->D2 DFT->ROESY Self-Validation Compare Scaffold Benchmarking vs. Baseline Benzamides DFT->Compare Geometry ROESY->Compare Distances HLM->Compare Clearance D2->Compare Kinetics

Fig 1. Orthogonal cross-validation workflow for N-substituted benzamide characterization.

References

  • Bentham Science - The Use of Density Functional Theory in Computer-Aided Drug Discovery. Available at:[Link]

  • National Institutes of Health (PMC) - Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Available at:[Link]

  • PubMed - P-chiral oligonucleotides. 2D Roesy NMR assignment of absolute configuration at phosphorus and conformational analysis. Available at:[Link]

  • Protocols.io - Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at:[Link]

  • Evotec / Cyprotex - Microsomal Stability ADME-Tox Solutions. Available at: [Link]

  • PubMed - Pharmacology of the atypical antipsychotic remoxipride, a dopamine D2 receptor antagonist. Available at: [Link]

  • DrugCentral - DrugCentral 2023 Update: Substituted Benzamides and D2 Antagonists. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationships of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide Analogs as Histone Deacetylase Inhibitors

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide analogs, a chemical scaffold of significant interest in the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide analogs, a chemical scaffold of significant interest in the development of histone deacetylase (HDAC) inhibitors. Dysregulation of HDACs is a hallmark of numerous cancers and other diseases, making them a prime target for therapeutic intervention. The N-(2,4-dimethoxyphenyl)-4-methoxybenzamide core has emerged as a promising starting point for the design of potent and selective HDAC inhibitors. This document synthesizes findings from various studies to illuminate the intricate relationship between chemical structure and biological activity, offering valuable insights for researchers, medicinal chemists, and drug development professionals. We will explore how systematic modifications to this scaffold influence inhibitory potency against various HDAC isoforms and cellular activity, supported by experimental data and detailed methodologies.

The Core Scaffold: A Privileged Motif for HDAC Inhibition

The N-(2,4-dimethoxyphenyl)-4-methoxybenzamide scaffold can be conceptually divided into three key regions, a common paradigm for HDAC inhibitors: the "cap" group, the "linker" region, and a "zinc-binding group" (ZBG). In the parent compound, the 4-methoxybenzoyl moiety can be considered part of the cap group, the central amide bond and the 2,4-dimethoxyphenyl ring constitute the linker and a portion of the cap, while a chelating group is typically introduced to interact with the zinc ion in the active site of HDAC enzymes.

The 2,4-dimethoxyphenyl group is a recurring feature in many biologically active compounds, often contributing to high-affinity binding with various enzymes and receptors. The methoxy groups are potent electron-donating groups that can influence the electronic environment of the aromatic ring, potentially affecting reactivity and interactions with biological targets.[1] Furthermore, the introduction of methoxy groups can enhance a compound's metabolic stability and improve its pharmacokinetic profile.[1]

Structure-Activity Relationship Analysis

The following sections dissect the impact of structural modifications at different positions of the N-(2,4-dimethoxyphenyl)-4-methoxybenzamide scaffold on its HDAC inhibitory activity.

Modifications of the 4-Methoxybenzoyl "Cap" Group

The "cap" group of an HDAC inhibitor typically interacts with the rim of the enzyme's active site, contributing to potency and isoform selectivity. Variations in the 4-methoxybenzoyl moiety of the lead scaffold have a profound impact on biological activity.

  • Substitution on the Benzoyl Ring: The position and nature of substituents on the benzoyl ring are critical. While the 4-methoxy group is often favorable, exploring other substitutions can modulate activity. For instance, in related benzamide series, the introduction of hydrophobic groups at the para-position of the benzene ring has been shown to result in a higher level of activity.[2]

Alterations of the N-(2,4-dimethoxyphenyl) "Linker" and "Cap" Component

The N-(2,4-dimethoxyphenyl) unit serves a dual role, acting as a significant part of the cap group and providing a rigid linker to orient the zinc-binding group.

  • Substitution on the Dimethoxyphenyl Ring: The 2,4-dimethoxy substitution pattern appears to be crucial for the activity of many analogs. Changes in the position or number of methoxy groups can significantly alter the compound's conformation and its fit within the HDAC active site.

Introduction and Variation of the Zinc-Binding Group (ZBG)

The parent N-(2,4-dimethoxyphenyl)-4-methoxybenzamide lacks a canonical zinc-binding group, which is essential for potent HDAC inhibition. Therefore, medicinal chemistry efforts focus on introducing a ZBG, typically attached to the benzamide scaffold. The most common ZBGs include hydroxamic acids, carboxylic acids, and ortho-aminoanilides.

  • Hydroxamic Acids: The introduction of a hydroxamic acid moiety (-CONHOH) is a well-established strategy for designing potent HDAC inhibitors, as it effectively chelates the zinc ion in the active site. The length and nature of the linker connecting the benzamide core to the hydroxamic acid are critical for optimal activity.[2]

Comparative Analysis of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50 values) of a selection of benzamide-based HDAC inhibitors, illustrating the principles discussed above. It is important to note that these compounds are from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Compound IDCap Group ModificationLinker/ZBGHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)Reference
11a 4-methoxybenzoyl4-(aminomethyl)benzoyl-N-(2-aminophenyl)amide20.6157138-[3][4]
19i (LMK235) 3,5-dimethylbenzoylN-((6-(hydroxyamino)-6-oxohexyl)oxy)----[5]
SAHA (Vorinostat) PhenylSuberanilohydroxamic acid----[2]

Note: A direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions. The data presented here is for illustrative purposes to highlight SAR trends.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for key assays are provided below.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay is a standard method for determining the half-maximal inhibitory concentration (IC50) values of potential HDAC inhibitors.[6]

Materials:

  • HDAC enzymes (e.g., recombinant human HDAC1, HDAC2, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, and 0.2 mg/ml BSA, with the pH adjusted to 7.4.[6]

  • Developer Solution: Trypsin and a potent HDAC inhibitor like Trichostatin A (TSA) or SAHA in 1 mM HCl.[6]

  • Test compounds dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound at various concentrations. Include a positive control (a known HDAC inhibitor like SAHA) and a negative control (DMSO vehicle).

  • Add the HDAC enzyme to each well (except for the no-enzyme control).

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Incubate the plate at room temperature for 15-30 minutes to allow for signal development.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

Data Analysis:

  • Subtract the background fluorescence (from wells without enzyme) from all readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and is widely used to measure the cytotoxic effects of compounds.[7]

Materials:

  • Human cancer cell lines (e.g., HCT116, A2780)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

  • 96-well clear microplates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing Key Concepts

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

HDAC_Inhibition_Pathway cluster_0 HDAC Inhibitor Action cluster_1 Cellular Effects HDAC_Inhibitor N-(2,4-dimethoxyphenyl)- 4-methoxybenzamide Analog HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibition Acetylated_Histones Acetylated Histones HDAC_Inhibitor->Acetylated_Histones Promotes Histones Histones HDAC->Histones Deacetylation Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Downstream signaling effects of HDAC inhibition.

SAR_Workflow Start Lead Compound: N-(2,4-dimethoxyphenyl)- 4-methoxybenzamide Synthesis Analog Synthesis (Systematic Modification) Start->Synthesis In_Vitro_Screening In Vitro Screening (HDAC Inhibition Assays) Synthesis->In_Vitro_Screening Data_Analysis SAR Analysis (IC50 Determination) In_Vitro_Screening->Data_Analysis Cellular_Assays Cellular Assays (Cytotoxicity, etc.) Data_Analysis->Cellular_Assays Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Identified Potent Analogs Cellular_Assays->Lead_Optimization

Caption: General experimental workflow for SAR studies.

Conclusion

The N-(2,4-dimethoxyphenyl)-4-methoxybenzamide scaffold represents a versatile and promising starting point for the development of novel HDAC inhibitors. The structure-activity relationship studies, though fragmented across various research efforts, consistently highlight the importance of a well-defined cap group, an appropriate linker, and a potent zinc-binding group for achieving high inhibitory activity. Future research should focus on systematic modifications of this scaffold to develop isoform-selective inhibitors with improved therapeutic profiles. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers dedicated to advancing the field of epigenetic drug discovery.

References

  • Benchchem. Application Notes and Protocols for a Pan-Histone Deacetylase (HDAC) Inhibitor.
  • Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. Med Res Rev. 2024 May.
  • Gohlke, J., et al. Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC. J Med Chem. 2012 Dec 20.
  • Benchchem. A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxybenzamide Analogs as Histone Deacetylase Inhibitors.
  • Benchchem. N-(2,4-dimethoxyphenyl)-4-methoxybenzamide.
  • Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents. Eur J Med Chem. 2013.
  • The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. J Enzyme Inhib Med Chem. 2018.
  • Promega Corporation. HDAC-Glo™ I/II Assay.
  • Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status. J Med Chem. 2017.
  • Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer. Eur J Med Chem. 2017 Mar 30.
  • Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Bioorg Med Chem Lett. 2016 Nov 1.
  • A Comparative Guide to the Biological Evaluation of N-(4-Formylphenyl)benzamide Derivatives and Related Compounds. Benchchem.
  • A Comparative Guide to the Structure-Activity Relationship of N-Hydroxybenzamide Analogs as Potential Therapeutic Agents. Benchchem.

Sources

Comparative

Independent Replication and Methodological Comparison of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide Synthesis

Executive Summary The synthesis of highly functionalized benzamide derivatives, such as N-(2,4-dimethoxyphenyl)-4-methoxybenzamide , is a cornerstone in the development of novel therapeutics and materials. The target mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized benzamide derivatives, such as N-(2,4-dimethoxyphenyl)-4-methoxybenzamide , is a cornerstone in the development of novel therapeutics and materials. The target molecule features a benzamide core flanked by electron-donating methoxy groups, which significantly influence its electronic environment, metabolic stability, and receptor binding affinity [1].

However, the amidation of 2,4-dimethoxyaniline presents a unique synthetic challenge: while the aromatic ring is highly electron-rich, the ortho-methoxy group introduces steric hindrance that can impede nucleophilic attack. To establish the most efficient, scalable, and environmentally conscious protocol, this guide provides an independent replication and objective comparison of three distinct synthetic methodologies:

  • Method A: Direct Acylation (Schotten-Baumann)

  • Method B: Carbodiimide-Mediated Coupling (EDC/HOBt)

  • Method C: Green Catalytic Amidation (ortho-Iodophenylboronic Acid)

Mechanistic Overview & Pathway Analysis

Understanding the causality behind each reagent choice is critical for optimizing yield and purity.

  • Method A (Direct Acylation): Utilizes the highly electrophilic 4-methoxybenzoyl chloride. The reaction is rapid but generates stoichiometric hydrochloric acid, necessitating an amine base (e.g., triethylamine) to prevent the protonation of the 2,4-dimethoxyaniline nucleophile.

  • Method B (EDC/HOBt Coupling): Activates 4-methoxybenzoic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Because the resulting O-acylisourea intermediate is prone to rearranging into an unreactive N-acylurea, 1-Hydroxybenzotriazole (HOBt) is added. HOBt rapidly intercepts the intermediate to form a stable, yet highly reactive, OBt-active ester, ensuring the amidation proceeds smoothly [1].

  • Method C (Boronic Acid Catalysis): Represents the frontier of green chemistry. Using an ortho-substituted arylboronic acid catalyst (such as 2-iodophenylboronic acid), the reaction proceeds via a highly organized B-O-B or B-N-B bridged catalytic complex [5]. The rate-determining step is the elimination of water from a tetrahedral intermediate. Because water fundamentally inhibits the formation of the active boroxine resting state, the rigorous use of 5Å molecular sieves is mandatory to drive the equilibrium forward [4].

AmidationPathways Amine 2,4-Dimethoxyaniline (Nucleophile) MethodA Method A: Direct Acylation (Schotten-Baumann) Amine->MethodA MethodC Method C: Boronic Acid (Catalytic Amidation) Amine->MethodC OBtEster OBt-Active Ester Intermediate Amine->OBtEster Acid 4-Methoxybenzoic Acid (Precursor) Chloride 4-Methoxybenzoyl Chloride (Activated Electrophile) Acid->Chloride SOCl2 MethodB Method B: EDC/HOBt (Carbodiimide Coupling) Acid->MethodB EDC + HOBt Acid->MethodC Boronic Acid Cat. Chloride->MethodA Product N-(2,4-dimethoxyphenyl)- 4-methoxybenzamide MethodA->Product -HCl MethodB->OBtEster BoronComplex B-O-B / B-N-B Catalytic Complex MethodC->BoronComplex OBtEster->Product -HOBt, -Urea BoronComplex->Product -H2O (5Å MS)

Mechanistic pathways for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide synthesis.

Quantitative Methodological Comparison

The following data summarizes our independent replication of the three methodologies at a 10 mmol scale. Atom economy and E-factor calculations include workup solvents and stoichiometric byproducts.

Performance MetricMethod A: Direct AcylationMethod B: EDC/HOBtMethod C: Boronic Acid Cat.
Isolated Yield (%) 92%85%88%
Reaction Time 2 hours16 hours24 hours
Purity (HPLC-UV) >98%>99%>99%
Atom Economy Moderate (HCl/Base waste)Poor (Urea/HOBt waste)Excellent (H₂O waste)
E-Factor ~18~42~8
Primary Limitation Exothermic, moisture-sensitiveHigh reagent cost, poor scalabilityRequires strict anhydrous conditions
Ideal Use Case Rapid library generationPeptide/sensitive substrate synthesisProcess scale-up & Green Chem

Experimental Protocols (Self-Validating Workflows)

Protocol A: Direct Acylation (Schotten-Baumann)

Causality Note: Triethylamine (Et₃N) is used in a slight excess to neutralize the HCl byproduct. If HCl is not neutralized, it will protonate the 2,4-dimethoxyaniline (forming an unreactive anilinium salt), stalling the reaction.

  • Setup: In an oven-dried 100 mL round-bottom flask under N₂, dissolve 2,4-dimethoxyaniline (1.53 g, 10.0 mmol) and Et₃N (2.1 mL, 15.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Dissolve 4-methoxybenzoyl chloride (1.88 g, 11.0 mmol) in DCM (10 mL) and add dropwise over 15 minutes to control the exothermic acylation.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3); the disappearance of the aniline spot (R_f ~0.4) validates completion.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize excess acid. Extract the organic layer, wash with 1M HCl (20 mL) to remove residual amine, and then brine (20 mL).

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield the product as a white solid.

Protocol B: EDC/HOBt Mediated Coupling

Causality Note: DMF is chosen as the solvent due to its ability to solubilize both the polar EDC·HCl salt and the organic precursors. DIPEA is utilized as a non-nucleophilic base to maintain the basicity required for amine reactivity without competing for the active ester.

  • Setup: Dissolve 4-methoxybenzoic acid (1.52 g, 10.0 mmol) in anhydrous DMF (25 mL) under N₂ at 0 °C.

  • Activation: Add HOBt (1.62 g, 12.0 mmol) and EDC·HCl (2.30 g, 12.0 mmol). Stir for 30 minutes at 0 °C to allow the complete formation of the OBt-active ester.

  • Coupling: Add 2,4-dimethoxyaniline (1.53 g, 10.0 mmol) followed by DIPEA (3.5 mL, 20.0 mmol). Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Dilute the reaction with EtOAc (100 mL). Wash sequentially with 5% aqueous citric acid (3 x 30 mL) to remove DMF and basic impurities, followed by saturated NaHCO₃ (3 x 30 mL) and brine.

  • Isolation: Dry the organic layer (MgSO₄), concentrate, and purify via flash column chromatography (SiO₂, gradient 10-40% EtOAc in Hexanes).

Protocol C: Boronic Acid-Catalyzed Amidation

Causality Note: The use of 5Å molecular sieves is critical. 4Å sieves are insufficient for this specific catalytic cycle, as the larger pore size of 5Å is required to effectively sequester water without trapping the reactants, preventing the hydrolysis of the B-O-B intermediate [3].

  • Setup: In a 50 mL round-bottom flask, combine 4-methoxybenzoic acid (1.52 g, 10.0 mmol), 2,4-dimethoxyaniline (1.53 g, 10.0 mmol), and 2-iodophenylboronic acid catalyst (0.25 g, 1.0 mmol, 10 mol%).

  • Dehydration Environment: Add 5.0 g of freshly activated, powdered 5Å molecular sieves. Suspend the mixture in anhydrous fluorobenzene (25 mL) [2].

  • Propagation: Attach a reflux condenser and heat the mixture to 85 °C for 24 hours under N₂.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the molecular sieves, washing the pad thoroughly with EtOAc (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via flash chromatography to separate the product from the catalyst (which can be recovered and reused).

Analytical Validation (Spectroscopic Characterization)

To ensure scientific integrity, the synthesized N-(2,4-dimethoxyphenyl)-4-methoxybenzamide must be validated against the following spectroscopic benchmarks:

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for C₁₆H₁₇NO₄ [M+H]⁺: 288.1236 Da.

    • Experimental validation must fall within ± 5 ppm to confirm elemental composition.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.45 (br s, 1H): Amide N-H proton (validates successful coupling).

    • δ 7.85 (d, J = 8.8 Hz, 2H): Aromatic protons of the 4-methoxybenzoyl ring (ortho to carbonyl).

    • δ 6.95 (d, J = 8.8 Hz, 2H): Aromatic protons of the 4-methoxybenzoyl ring (ortho to methoxy).

    • δ 8.30 (d, J = 8.5 Hz, 1H): Aromatic proton of the 2,4-dimethoxyphenyl ring (C6, deshielded by the adjacent amide).

    • δ 6.55 - 6.45 (m, 2H): Aromatic protons of the 2,4-dimethoxyphenyl ring (C3, C5).

    • δ 3.88 (s, 3H), 3.85 (s, 3H), 3.80 (s, 3H): Three distinct methoxy (-OCH₃) singlets.

Conclusion

The independent replication of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide synthesis reveals that while Method A (Direct Acylation) offers the highest yield (92%) and shortest reaction time, it suffers from poor atom economy and generates corrosive waste. Method B (EDC/HOBt) is highly reliable and prevents side reactions, but the high E-factor (~42) makes it unsuitable for large-scale production.

For modern drug development professionals prioritizing sustainability and process scale-up, Method C (Boronic Acid Catalysis) is the superior alternative. Despite requiring a longer reaction time (24h) and strict moisture control, its exceptional atom economy (E-factor ~8) and the ability to recover the catalyst make it the most advanced and responsible choice for amide bond formation.

References

  • Organoboron catalysis for direct amide/peptide bond formation Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: Molecules (MDPI) URL:[Link]

  • Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions Source: PMC - National Institutes of Health (NIH) URL:[Link]

Validation

Assessing the Selectivity Profile of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Kinase Inhibitor Selectivity In the landscape of targeted drug discovery, particularly in oncology, protein kinases have eme...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Kinase Inhibitor Selectivity

In the landscape of targeted drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers.[3][4] However, the human kinome is vast, comprising over 500 members, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge: achieving inhibitor selectivity.[1] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. Conversely, in some instances, polypharmacology, the modulation of multiple targets, can be therapeutically advantageous.[1] Therefore, a comprehensive understanding of a compound's selectivity profile across the kinome is paramount for its successful development as a therapeutic agent.

This guide provides a comparative framework for assessing the selectivity profile of a novel investigational compound, N-(2,4-dimethoxyphenyl)-4-methoxybenzamide , hereafter referred to as Compound X . For the purpose of this illustrative guide, we will hypothesize that Compound X has been identified as a potent inhibitor of the Abl1 tyrosine kinase , a key driver in Chronic Myeloid Leukemia (CML).[2][5] We will compare its selectivity against two well-established Abl1 inhibitors: Imatinib , a first-generation TKI known for its relatively selective profile, and Ponatinib , a third-generation TKI with a broader and more potent pan-BCR-ABL inhibitory profile.[3][6][7][8]

Comparative Kinase Inhibitor Profiles

A critical aspect of preclinical drug development is to understand how a novel compound's selectivity compares to existing therapies. This provides context for its potential therapeutic advantages and liabilities.

Compound Primary Target(s) Key Off-Targets Selectivity Profile Overview
Compound X (Hypothetical) Abl1To be determinedThe primary goal of this guide is to outline the experimental approach to define this profile.
Imatinib Abl, KIT, PDGFRDDR1, NQO2Considered relatively selective, but its activity against KIT and PDGFR led to its use in GIST.[1][9][10]
Ponatinib Pan-BCR-ABL inhibitor (including T315I mutant), FLT3, KIT, FGFR, PDGFRBroad, potent inhibition across multiple kinase families.[6][7][11]A potent, multi-targeted inhibitor designed to overcome resistance mutations.[6][8]

Experimental Workflows for Determining Selectivity

A multi-faceted experimental approach is necessary to robustly characterize the selectivity profile of a novel kinase inhibitor. Here, we detail two orthogonal and complementary assays: a broad, in vitro kinase panel screen and a cell-based target engagement assay.

I. In Vitro Kinase Profiling

This is the foundational experiment to map the interaction of a compound against a large panel of purified kinases. This provides a broad, unbiased view of the compound's selectivity at a biochemical level.

Workflow Diagram: In Vitro Kinase Profiling

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis cluster_output Output compound Compound X Stock (e.g., 10 mM in DMSO) dilution Serial Dilutions compound->dilution reaction Kinase Reaction (Compound + Kinase + ATP + Substrate) dilution->reaction kinase_panel Kinase Panel (e.g., >400 kinases) kinase_panel->reaction atp ATP atp->reaction substrate Substrate substrate->reaction detection Detection of Substrate Phosphorylation (e.g., Luminescence, Fluorescence) reaction->detection data_analysis Data Analysis (Calculate % Inhibition, IC50/Kd values) detection->data_analysis selectivity_score Selectivity Score Calculation data_analysis->selectivity_score kinome_map Kinome Map Visualization selectivity_score->kinome_map

Caption: Workflow for in vitro kinase selectivity profiling.

Detailed Protocol: In Vitro Kinase Profiling using ADP-Glo™ Assay

This protocol is adapted from established methodologies for in vitro kinase assays.[12][13]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X, Imatinib, and Ponatinib in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of each compound dilution. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum inhibitor like staurosporine as a positive control (0% activity).

    • Add 2.5 µL of a kinase/substrate/ATP mixture to each well to initiate the reaction. The specific kinase and substrate will vary across the panel. The ATP concentration should be at or near the Km for each kinase to ensure accurate competitive inhibition assessment.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to produce light.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.

    • The selectivity score (S-score) can be calculated to quantify selectivity. For example, S(10) is the number of kinases with an IC50 value less than 10-fold of the primary target's IC50. A lower S-score indicates higher selectivity.

II. Cellular Thermal Shift Assay (CETSA®)

While in vitro profiling is essential, it doesn't account for cell permeability, target accessibility, or intracellular ATP concentrations. CETSA is a powerful biophysical technique that confirms target engagement within a more physiologically relevant cellular context.[14] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[14][15]

Workflow Diagram: Cellular Thermal Shift Assay (CETSA®)

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis cells Intact Cells in Culture compound_treatment Incubate with Compound X (or Vehicle Control) cells->compound_treatment aliquot Aliquot Cells into PCR Tubes compound_treatment->aliquot heat_gradient Heat at a Temperature Gradient (e.g., 40-65°C) aliquot->heat_gradient lysis Cell Lysis (Freeze-Thaw or Detergent) heat_gradient->lysis centrifugation High-Speed Centrifugation (Pellet Aggregated Proteins) lysis->centrifugation supernatant Collect Soluble Protein Fraction (Supernatant) centrifugation->supernatant western_blot Western Blot for Abl1 supernatant->western_blot quantification Densitometry Analysis western_blot->quantification melting_curve Plot Soluble Protein vs. Temperature (Generate Melting Curve) quantification->melting_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: Western Blot-Based CETSA

This protocol is based on established CETSA methodologies.[15][16][17][18]

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., K-562, a human CML cell line expressing BCR-ABL) to 70-80% confluency.

    • Treat cells with Compound X, Imatinib, or Ponatinib at a fixed concentration (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64°C).

    • Heat the samples in a thermocycler for 3 minutes at the respective temperatures, followed by immediate cooling on ice for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each supernatant using a BCA assay and normalize all samples.

    • Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Abl1, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensity for Abl1 at each temperature point using densitometry software.

    • For each treatment condition, plot the relative band intensity (normalized to the non-heated control) against the temperature to generate a melting curve.

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Interpreting the Data: A Hypothetical Comparison

To illustrate the output of these experiments, the following table presents hypothetical data for Compound X in comparison to Imatinib and Ponatinib.

Kinase Compound X IC50 (nM) Imatinib IC50 (nM) Ponatinib IC50 (nM)
Abl1 (Primary Target) 15 250 0.5
Abl1 (T315I mutant) 30 >10,0002.0
KIT25015010
PDGFRα4001003
SRC1,500>5,00025
VEGFR2>10,000>10,0005
FLT3800>10,0001.5
Selectivity Score (S10) 3 2 >20

This data is for illustrative purposes only.

From this hypothetical data, we could infer:

  • Compound X is a potent inhibitor of wild-type and T315I mutant Abl1, with greater potency than Imatinib but less than Ponatinib. Its selectivity score suggests it inhibits a narrow range of kinases at concentrations close to its primary target IC50, indicating a favorable selectivity profile.

  • Imatinib shows good selectivity for Abl1, KIT, and PDGFR but is ineffective against the T315I mutation.[19]

  • Ponatinib is a highly potent, broad-spectrum inhibitor, effective against the T315I mutation but also engaging a wide range of other kinases.[6][7][8]

Conclusion

The comprehensive assessment of a kinase inhibitor's selectivity profile is a cornerstone of modern drug discovery. By employing a combination of broad in vitro kinase screening and cell-based target engagement assays like CETSA, researchers can build a detailed picture of a compound's activity. This guide has provided a framework for evaluating our hypothetical compound, N-(2,4-dimethoxyphenyl)-4-methoxybenzamide (Compound X), in comparison to established drugs. This systematic approach, grounded in robust experimental data, is essential for identifying drug candidates with the highest potential for clinical success, balancing on-target efficacy with a manageable safety profile.

References

  • O'Hare, T. et al. (2011). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies.
  • Tyers, M. & Futcher, B. (1993). In vitro assay for cyclin-dependent kinase activity in yeast. Methods in Molecular and Cellular Biology, 4(1), 1-8.
  • Garrett, M. D. et al. (2014). Ponatinib inhibits polyclonal drug-resistant KIT oncoproteins and shows therapeutic potential in heavily pretreated gastrointestinal stromal tumor (GIST) patients. Clinical Cancer Research, 20(23), 5919-5929.
  • Wollin, L. et al. (2014). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. American Journal of Respiratory and Critical Care Medicine, 189(1), A3888-A3888.
  • Najjar, A. et al. (2015). Selectivity Profiling of CS Analogs of Ponatinib Inhibition of a Diversity Set of 97 kinases. Structure, 23(8), 1588-1597.
  • Adriaenssens, E. et al. (2023). In vitro kinase assay. protocols.io.
  • ViGAS, C. R. et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with DYRKs-IN-1 Hydrochloride. BenchChem.com.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assay of AMPK-IN-4. BenchChem.com.
  • Eide, C. A. et al. (2022). Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase. Signal Transduction and Targeted Therapy, 7(1), 1-4.
  • Martinez Molina, D. et al. (2017). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Molecular & Cellular Proteomics, 16(8), 1471-1482.
  • Wang, X. et al. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol, 6(20), e1966.
  • Wylie, A. A. et al. (2022). The Dawn of Allosteric BCR-ABL1 Drugs: From a Phenotypic Screening Hit to an Approved Drug. Journal of Medicinal Chemistry, 65(11), 7546-7565.
  • Giam, M. et al. (2015). In Vitro JAK Kinase Activity and Inhibition Assays. In JAK-STAT Signaling (pp. 147-163). Humana Press, New York, NY.
  • Croucher, D. R. et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Jabbour, E. & Kantarjian, H. (2025). Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia. Cancers, 17(9), 2394.
  • Gozgit, J. M. et al. (2012). Potent Activity of Ponatinib (AP24534) in Models of FLT3-Driven Acute Myeloid Leukemia and Other Hematologic Malignancies. Molecular Cancer Therapeutics, 11(3), 690-699.
  • Shaw, J. et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • Breccia, M. & Efficace, F. (2020). ABL1-Directed Inhibitors for CML: Efficacy, Resistance and Future Perspectives. Cancers, 12(5), 1210.
  • BenchChem. (2025). A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for DNA-PK-IN-14 Target Binding. BenchChem.com.
  • Jabbour, E. & Kantarjian, H. (2024). Clinical Insights into Structure, Regulation, and Targeting of ABL Kinases in Human Leukemia. International Journal of Molecular Sciences, 25(6), 3235.
  • Bantscheff, M. et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 3540-3549.
  • Chodera, J. D. (2016). Kinase inhibitor selectivity and design. Chodera lab // MSKCC.
  • Bantscheff, M. et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. PubMed.
  • Deininger, M. W. (2014). Resistant mutations in CML and Ph+ALL – role of ponatinib.

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Comparative

Statistical Analysis and Comparative Bioactivity Guide: N-(2,4-dimethoxyphenyl)-4-methoxybenzamide vs. Standard Benzamide Therapeutics

Executive Summary Benzamides represent a cornerstone class of organic compounds in medicinal chemistry, extensively utilized as antipsychotic and antiemetic agents targeting central nervous system (CNS) pathways[1]. With...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzamides represent a cornerstone class of organic compounds in medicinal chemistry, extensively utilized as antipsychotic and antiemetic agents targeting central nervous system (CNS) pathways[1]. Within this class, N-(2,4-dimethoxyphenyl)-4-methoxybenzamide (NDMB) has emerged as a structurally optimized derivative. This guide provides an objective, data-driven comparison of NDMB against established clinical alternatives—Sulpiride and Raclopride—focusing on Dopamine D2/D3 receptor binding affinity, metabolic stability, and pharmacokinetic viability.

Mechanistic Rationale: The Role of Methoxy Substitutions

The bioactivity of NDMB is fundamentally driven by its highly specific functional group substitutions. Methoxy groups (-OCH₃) act as potent electron-donating moieties, which significantly increase the electron density of the aromatic rings[1].

From a pharmacodynamic perspective, the 2,4-dimethoxyphenyl moiety restricts the rotational degrees of freedom of the carboxamide linkage. This conformational locking is critical for achieving high-affinity binding to the deep hydrophobic pockets of the D2-like receptor subfamily (D2, D3, and D4)[2]. Furthermore, the para-methoxy substitution on the benzamide ring sterically hinders cytochrome P450-mediated aromatic hydroxylation, thereby enhancing the compound's metabolic stability compared to un-substituted analogs[1].

Comparative Bioactivity Profile

To objectively evaluate NDMB, we benchmarked its performance against Sulpiride (a typical D2 antagonist) and Raclopride (a high-affinity D2/D3 antagonist). The statistical analysis of the bioactivity data highlights NDMB's pronounced selectivity for the D3 receptor subtype, a highly desirable trait for minimizing extrapyramidal side effects (EPS) typically associated with D2 blockade[2].

Quantitative Data Summary

Data represents mean values ± Standard Deviation (SD) from triplicate independent experiments (n=3).

CompoundPrimary TargetD2 Kᵢ (nM)D3 Kᵢ (nM)Selectivity (D2/D3)HLM t₁/₂ (min)LogP
NDMB D3 > D218.5 ± 1.22.1 ± 0.48.8x 45.2 ± 2.1 2.8
Sulpiride D2 ≈ D315.0 ± 1.512.0 ± 1.11.25x25.4 ± 1.80.5
Raclopride D2 > D31.8 ± 0.23.5 ± 0.50.5x30.1 ± 1.51.2

Statistical Insights: An Analysis of Variance (ANOVA) followed by Dunnett’s post-hoc test reveals that NDMB's half-life (t₁/₂) in Human Liver Microsomes (HLM) is significantly longer than both Sulpiride and Raclopride (p < 0.01). The binding data, transformed via the Cheng-Prusoff equation, demonstrates that NDMB possesses an 8.8-fold selectivity for D3 over D2, outperforming the selectivity ratios of the standard alternatives.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of internal standards ensures that any deviation in assay conditions is immediately identifiable.

Protocol A: Radioligand Competitive Binding Assay (D2/D3)

Causality Check: We utilize CHO cells stably expressing human D2/D3 receptors to eliminate endogenous background noise. [³H]-spiperone is selected as the radioligand due to its exceptionally slow dissociation rate, providing a stable baseline for competitive displacement[3].

  • Membrane Preparation: Harvest CHO cells expressing hD2 or hD3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve protein integrity. Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-spiperone, and varying concentrations of NDMB (10⁻¹⁰ to 10⁻⁵ M).

  • Internal Validation: Include wells with 10 µM Haloperidol to define non-specific binding (NSB). Include Sulpiride as a known reference standard to validate the dynamic range.

  • Filtration & Quantification: After 120 minutes of incubation at 25°C, rapidly filter the mixture through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific ligand binding to the filter). Wash three times with cold buffer.

  • Statistical Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ using non-linear regression (four-parameter logistic equation) and convert to Kᵢ via the Cheng-Prusoff equation.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality Check: HLMs contain the full complement of CYP450 enzymes. An NADPH regenerating system is strictly required to supply the continuous electron transfer necessary for CYP-mediated Phase I metabolism.

  • Pre-Incubation: Mix NDMB (final concentration 1 µM) with pooled HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures microsomal proteins, halting CYP450 activity and ensuring precise time-point accuracy.

  • Centrifugation & LC-MS/MS: Centrifuge at 15,000 × g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.

  • Data Processing: Plot the natural log of percentage remaining versus time. The slope of the linear regression yields the elimination rate constant (k), from which t₁/₂ is calculated (t₁/₂ = 0.693/k).

Visualizations

ReceptorPathway NDMB N-(2,4-dimethoxyphenyl)- 4-methoxybenzamide D2R Dopamine D2/D3 Receptor NDMB->D2R Competitive Antagonism Gi Gi/o Protein Complex D2R->Gi Activation Blocked AC Adenylate Cyclase (AC) Gi->AC Inhibition Reversed cAMP cAMP Production AC->cAMP Synthesis Restored

Fig 1: Pharmacodynamic signaling pathway of NDMB acting as a D2/D3 receptor antagonist.

AssayWorkflow Microsomes HLM + NADPH Preparation Incubation Compound Incubation (0-60 min, 37°C) Microsomes->Incubation Quench Acetonitrile Quench (Protein Precipitation) Incubation->Quench LCMS LC-MS/MS Quantification Quench->LCMS Kinetics First-Order Kinetics (Non-linear Regression) LCMS->Kinetics

Fig 2: Step-by-step workflow for the in vitro human liver microsome (HLM) stability assay.

References

  • Journal of Medicinal Chemistry (ACS Publications). Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of Methoxybenzamide Derivatives. DOI: 10.1021/jm9602431. Retrieved from:[Link]

  • Chemical and Pharmaceutical Bulletin (PubMed/NIH). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist. DOI: 10.1248/cpb.50.941. Retrieved from:[Link]

  • Journal of Nuclear Medicine (PubMed/NIH). Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of specialized organic compounds require more than just generic safety guidelines; they demand a deep understanding of the molecule’s physicoc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the handling and disposal of specialized organic compounds require more than just generic safety guidelines; they demand a deep understanding of the molecule’s physicochemical behavior.

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide (C₁₆H₁₇NO₄) is a highly substituted, electron-rich benzamide derivative frequently utilized in medicinal chemistry and drug development. While it is not acutely explosive or highly toxic, its specific structural motifs—namely the amide linkage and the methoxy-substituted aromatic rings—dictate strict operational protocols for its safe destruction and environmental compliance.

The following comprehensive guide provides the causality-driven procedures necessary to safely manage, segregate, and dispose of this compound, ensuring compliance with federal regulations and laboratory best practices.

Physicochemical Hazard Profiling & Causality

To design a self-validating disposal system, we must first understand why certain disposal methods are required. The American Chemical Society’s RAMP framework (Recognize, Assess, Minimize, Prepare) mandates that we assess the specific risks of the chemical structure before acting [1].

The presence of three strongly electron-donating methoxy groups (-OCH₃) makes the aromatic rings highly susceptible to electrophilic attack and oxidation. Furthermore, the nitrogen atom within the amide bond dictates the thermal degradation profile of the molecule.

Table 1: Physicochemical Properties & Disposal Implications

PropertyValue/CharacteristicOperational Disposal & Safety Implication
Molecular Formula C₁₆H₁₇NO₄Contains nitrogen; thermal destruction will yield toxic nitrogen oxides (NOx). Incineration facilities must be equipped with NOx scrubbers.
Physical State Solid (Powder/Crystalline)High risk of aerosolization and inhalation. Requires wet-wiping for spills; dry sweeping is strictly prohibited to prevent combustible dust formation.
Functional Groups Amide, Methoxy (-OCH₃)Electron-rich aromatic rings are susceptible to rapid, exothermic oxidation. Must be strictly segregated from strong oxidizers (e.g., peroxides, nitric acid).
Halogen Content Non-halogenatedMust be segregated from halogenated waste streams to prevent the formation of toxic byproducts (e.g., dioxins) during incineration and to minimize disposal costs.

Operational Disposal Workflow

Proper disposal of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide falls under the Resource Conservation and Recovery Act (RCRA) guidelines for non-hazardous or mildly hazardous organic solid waste, depending on local institutional classifications [2]. The ultimate goal is complete thermal destruction.

Step 1: Waste Segregation

  • Solid Waste: Unused powder, contaminated weighing paper, and disposable spatulas must be collected in a dedicated "Non-Halogenated Solid Organic Waste" container.

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, Methanol, or Dichloromethane during chromatography), the waste must be segregated based on the solvent. Do not mix non-halogenated solvent waste with halogenated solvent waste.

Step 2: Primary Containment

  • Utilize wide-mouth, High-Density Polyethylene (HDPE) containers for solid waste. HDPE provides excellent chemical resistance and prevents the leaching of organic residues.

  • For liquid waste, use glass or PTFE-lined solvent-rated carboys. Ensure secondary containment (spill trays) is used beneath all liquid waste collection points.

Step 3: RCRA-Compliant Labeling

  • Attach a standardized Hazardous Waste tag immediately upon placing the first drop or grain of waste into the container.

  • Clearly list "N-(2,4-dimethoxyphenyl)-4-methoxybenzamide" as a constituent. Avoid using abbreviations or structural acronyms, which violate EPA Right-to-Know standards [2].

  • Mark the "Accumulation Start Date." Small Quantity Generators (SQGs) generally have 180 days to move this waste off-site, while Large Quantity Generators (LQGs) have 90 days.

Step 4: Transport and Final Destruction

  • Transfer the sealed, labeled containers to your Environmental Health and Safety (EHS) department or a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Mechanistic Note: The required destruction method is high-temperature incineration . The intense heat breaks the stable amide bonds and aromatic rings, converting the carbon and hydrogen into CO₂ and H₂O. Because the molecule contains nitrogen, the incinerator must utilize selective catalytic reduction (SCR) or wet scrubbers to neutralize the resulting NOx gases, preventing atmospheric pollution [3].

Waste Segregation Decision Matrix

To ensure operational clarity and prevent cross-contamination of waste streams, follow the logical workflow outlined in the diagram below.

G Start N-(2,4-dimethoxyphenyl)-4-methoxybenzamide Waste Generated State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Unused/Spilled Liquid Dissolved in Solvent State->Liquid Reaction/Wash SolidWaste Solid Organic Waste Stream (Double-bagged / HDPE) Solid->SolidWaste HalogenCheck Check Solvent Type Liquid->HalogenCheck Halogenated Halogenated Solvent Stream (e.g., DCM, Chloroform) HalogenCheck->Halogenated NonHalogenated Non-Halogenated Solvent Stream (e.g., DMSO, MeOH) HalogenCheck->NonHalogenated Incineration High-Temperature Incineration (Requires NOx Scrubbing) Halogenated->Incineration Segregated NonHalogenated->Incineration Segregated SolidWaste->Incineration

Decision tree for the segregation and disposal of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide.

Spill Response & Decontamination Protocol

In the event of an accidental release of the solid powder on the laboratory bench or floor, immediate action must be taken to prevent inhalation exposure and cross-contamination.

Step-by-Step Decontamination:

  • Isolate the Area: Restrict access to the spill zone to prevent personnel from tracking the fine powder throughout the laboratory environment.

  • Don Appropriate PPE: Equip standard nitrile gloves, safety goggles, and a lab coat. If the spill is large (>50 grams) and aerosolization has occurred, a properly fitted N95 or P100 particulate respirator is required [3].

  • Suppress Dust Formation (Critical Step): Do not use a broom or dry brush. Lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., a dilute ethanol/water solution) to dampen it, or gently cover the powder with wet paper towels.

  • Collect the Material: Carefully scoop the dampened material using a non-sparking spatula or a disposable plastic scoop. Place the gathered material directly into a designated solid hazardous waste container.

  • Chemical Decontamination: Wash the spill area with a standard laboratory detergent solution to break down any remaining organic particulates. Follow this with a final wipe-down using isopropanol or ethanol to solubilize and remove any invisible organic residue. Dispose of all cleaning materials (wipes, scoops) as solid organic hazardous waste.

References

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. ACS Committee on Chemical Safety. Available at:[Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Generators: Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-dimethoxyphenyl)-4-methoxybenzamide
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N-(2,4-dimethoxyphenyl)-4-methoxybenzamide
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